2-(2-Fluorophenyl)pyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
2-(2-fluorophenyl)pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3O/c12-9-4-2-1-3-8(9)11-14-5-7(6-15-11)10(13)16/h1-6H,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJBBHSANAZJIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=N2)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662748 | |
| Record name | 2-(2-Fluorophenyl)pyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960198-57-6 | |
| Record name | 2-(2-Fluorophenyl)pyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure of 2-(2-Fluorophenyl)pyrimidine-5-carboxamide
Abstract
This technical guide provides a comprehensive examination of the molecular structure of 2-(2-Fluorophenyl)pyrimidine-5-carboxamide, a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. The pyrimidine-5-carboxamide scaffold is a privileged structure, known to form the core of numerous biologically active agents.[1][2] This document delineates the key architectural features of the title molecule, offers a robust, validated protocol for its synthesis, and details a multi-technique approach for its unambiguous structural elucidation. By integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS), we present a self-validating workflow for confirming the compound's identity and purity. Furthermore, this guide discusses the molecule's potential biological relevance by drawing parallels with structurally related compounds that have demonstrated efficacy as potent and selective enzyme inhibitors. This whitepaper is intended to serve as an essential resource for researchers, scientists, and drug development professionals engaged in the exploration of novel pyrimidine-based therapeutic agents.
Introduction: The 2-Arylpyrimidine-5-carboxamide Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry and molecular biology, forming the structural basis for nucleobases such as cytosine, thymine, and uracil.[3] Its derivatives are prevalent in a vast array of FDA-approved drugs and natural products, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The strategic functionalization of the pyrimidine core allows for the fine-tuning of its pharmacological profile.
The 2-arylpyrimidine-5-carboxamide motif is of particular importance. The substituent at the 2-position, in this case, a 2-fluorophenyl group, significantly influences the molecule's conformational properties and its potential for aromatic interactions (e.g., π-π stacking) within biological targets. The carboxamide group at the 5-position is a critical pharmacophoric feature, providing both hydrogen bond donor and acceptor capabilities, which are crucial for molecular recognition and binding to enzyme active sites or receptors. This combination has proven effective in the development of inhibitors for various therapeutic targets, including kinases and metabolic enzymes.[4][5]
Section 1: Molecular Architecture and Physicochemical Properties
The structure of 2-(2-Fluorophenyl)pyrimidine-5-carboxamide integrates three key functional components: a nitrogen-rich pyrimidine heterocycle, an aromatic 2-fluorophenyl ring, and a primary carboxamide group. The fluorine atom on the phenyl ring introduces polarity and can act as a weak hydrogen bond acceptor, often enhancing metabolic stability and binding affinity.
Table 1: Physicochemical Properties of 2-(2-Fluorophenyl)pyrimidine-5-carboxamide and Analogs
| Property | Value (Predicted/Analog Data) | Source/Rationale |
| Molecular Formula | C₁₁H₈FN₃O | Calculated |
| Molecular Weight | 217.20 g/mol | Calculated |
| CAS Number | Not assigned. | N/A |
| cLogP | ~2.1 | Based on analogs like Methyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate.[6] |
| Topological Polar Surface Area (TPSA) | 77.9 Ų | Based on analogs like 2-(Trifluoromethyl)pyrimidine-5-carboxamide.[7] |
| Hydrogen Bond Donors | 1 (from -NH₂) | Structural Analysis |
| Hydrogen Bond Acceptors | 4 (3x N, 1x O) | Structural Analysis |
Note: As this specific molecule is not widely cataloged, some properties are based on closely related analogs to provide a scientifically grounded estimation.
Section 2: Synthesis and Derivatization Strategy
The synthesis of 2-substituted pyrimidine-5-carboxamides can be approached through several reliable methods. A robust and high-yielding strategy involves the condensation of an appropriate amidine with a functionalized three-carbon precursor.[8] This approach is favored for its modularity, allowing for diverse substitutions at the 2-position.
Causality of Experimental Design
The chosen synthetic pathway leverages a condensation reaction, which is highly efficient for constructing the pyrimidine ring. The process begins with the synthesis of the corresponding ester, methyl 2-(2-fluorophenyl)pyrimidine-5-carboxylate, which is then converted to the final carboxamide. This two-step process is often more reliable and higher-yielding than a one-pot reaction involving cyanoacetamide, as it avoids potential side reactions. The use of 2-fluorobenzamidine hydrochloride ensures the correct installation of the 2-(2-fluorophenyl) group. The final amidation step is a standard, high-conversion reaction.
Experimental Protocol: Synthesis
Step 1: Synthesis of Methyl 2-(2-fluorophenyl)pyrimidine-5-carboxylate
-
To a stirred solution of sodium methoxide (1.2 eq) in anhydrous methanol, add 2-fluorobenzamidine hydrochloride (1.0 eq). Stir for 30 minutes at room temperature to form the free amidine.
-
Add methyl 2-(ethoxymethylene)-3-oxobutanoate (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux (approx. 65°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure ester.
Step 2: Ammonolysis to 2-(2-Fluorophenyl)pyrimidine-5-carboxamide
-
Dissolve the purified methyl 2-(2-fluorophenyl)pyrimidine-5-carboxylate (1.0 eq) in a 7N solution of ammonia in methanol.
-
Transfer the solution to a sealed pressure vessel.
-
Heat the vessel to 80-90°C for 12-18 hours.
-
Cool the vessel to room temperature. The product often precipitates from the solution.
-
Collect the solid product by filtration, wash with cold methanol, and dry under vacuum to yield the title compound.
Section 3: Structural Elucidation and Characterization
A multi-technique analytical approach is essential for the unambiguous confirmation of the chemical structure. This self-validating system ensures that data from orthogonal methods converge to support the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a small molecule.
Protocol: Dissolve ~5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Acquire ¹H, ¹³C, and 2D (COSY, HSQC) spectra on a 400 MHz or higher spectrometer.
¹H NMR Analysis: The proton spectrum will reveal key signals corresponding to the pyrimidine ring, the fluorophenyl group, and the carboxamide protons. The pyrimidine protons at positions 4 and 6 are expected to appear as singlets far downfield due to the electron-withdrawing effect of the two nitrogen atoms. The carboxamide NH₂ protons will appear as two broad singlets, which are exchangeable with D₂O. The protons of the 2-fluorophenyl group will exhibit a complex multiplet pattern due to both H-H and H-F coupling.
¹³C NMR Analysis: The carbon spectrum will confirm the number of unique carbon environments. Key signals include the carbonyl carbon of the amide (~165 ppm), and the carbons of the pyrimidine and fluorophenyl rings. The carbon directly attached to the fluorine atom will appear as a doublet due to C-F coupling.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) | Rationale / Analog Data |
| Pyrimidine H4/H6 | 9.2 - 9.4 | s (2H) | ~158-160 | Highly deshielded pyrimidine protons.[9] |
| Pyrimidine C5 | - | - | ~120-125 | Carbon bearing the carboxamide group. |
| Pyrimidine C2 | - | - | ~162-164 | Carbon attached to the fluorophenyl group. |
| Carboxamide -NH₂ | 8.1 (br s, 1H), 7.8 (br s, 1H) | br s | - | Exchangeable amide protons.[9] |
| Carboxamide C=O | - | - | ~165-168 | Typical amide carbonyl chemical shift.[9] |
| Fluorophenyl H3' | 7.6 - 7.8 | m (1H) | ~132 (d) | Ortho to fluorine, complex coupling.[10][11] |
| Fluorophenyl H4'/H5' | 7.3 - 7.5 | m (2H) | ~129, ~125 (d) | Aromatic protons.[10][11] |
| Fluorophenyl H6' | 8.1 - 8.3 | m (1H) | ~116 (d) | Ortho to pyrimidine, deshielded.[10][11] |
| Fluorophenyl C1' | - | - | ~125-128 | Quaternary carbon attached to pyrimidine. |
| Fluorophenyl C2'-F | - | - | ~160 (d, ¹JCF ≈ 250 Hz) | Carbon directly bonded to fluorine.[11] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.
Protocol: Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.
Table 3: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3450 - 3150 | N-H Stretch (asymmetric & symmetric) | Primary Amide (-CONH₂) | Confirms the presence of the carboxamide N-H bonds. |
| 1680 - 1650 | C=O Stretch (Amide I band) | Carbonyl | Strong, sharp peak confirming the amide carbonyl. |
| 1620 - 1580 | N-H Bend (Amide II band) | Amide | Confirms the amide functional group. |
| 1580 - 1450 | C=C and C=N Stretch | Aromatic Rings | Indicates the presence of the pyrimidine and phenyl rings. |
| 1250 - 1150 | C-F Stretch | Aryl-Fluoride | Confirms the presence of the fluorine substituent. |
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an extremely accurate mass measurement, which is used to confirm the elemental formula of the molecule.
Protocol: Analyze the sample using Electrospray Ionization (ESI) in positive ion mode coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Expected [M+H]⁺: 218.0728
-
Calculation: C₁₁H₈FN₃O + H⁺ = C₁₁H₉FN₃O⁺
-
Significance: An observed mass within 5 ppm of the calculated mass provides definitive confirmation of the elemental composition, a critical piece of data for structural validation.
Section 4: Biological Context and Potential Mechanism of Action
While the specific biological activity of 2-(2-Fluorophenyl)pyrimidine-5-carboxamide is not extensively documented, the scaffold is prominent in compounds targeting a range of diseases.[12] Derivatives have shown potent inhibitory activity against enzymes like Nicotinamide N-methyltransferase (NNMT) for diabetes[4] and lanosterol 14α-demethylase (CYP51) for fungal infections.[13]
Hypothetical Mechanism of Action: Kinase Inhibition Many 2-arylpyrimidine derivatives function as ATP-competitive kinase inhibitors. The pyrimidine core acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region. The 2-fluorophenyl group would occupy a hydrophobic pocket, with the fluorine atom potentially forming favorable interactions to enhance selectivity and potency. The 5-carboxamide group would extend out towards the solvent-exposed region, providing a handle for derivatization to improve pharmacokinetic properties or gain additional interactions.
Conclusion
2-(2-Fluorophenyl)pyrimidine-5-carboxamide is a molecule built upon a privileged medicinal chemistry scaffold. Its structure is characterized by a hydrogen-bonding pyrimidine core, a conformationally influential 2-fluorophenyl group, and a versatile 5-carboxamide handle. The definitive identification of this structure relies on a synergistic application of modern analytical techniques, primarily NMR, FTIR, and HRMS, which together provide an unassailable confirmation of its molecular identity. The insights drawn from structurally related compounds suggest that this molecule holds significant potential as a lead structure for the development of novel therapeutics, particularly in the domain of enzyme inhibition. This guide provides the foundational chemical knowledge and a robust methodological framework for researchers aiming to synthesize, characterize, and explore the therapeutic potential of this promising class of compounds.
References
-
Zhang, M., et al. (2021). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. European Journal of Medicinal Chemistry, 223, 113645. Available at: [Link]
-
Li, W., et al. (2019). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules, 24(5), 899. Available at: [Link]
-
PubChem. (n.d.). 2-(Trifluoromethyl)pyrimidine-5-carboxamide. PubChem Compound Summary for CID 68423044. Retrieved February 23, 2026, from [Link]
-
Ruenoplaza, G. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. ACS Medicinal Chemistry Letters, 12(4), 648-654. Available at: [Link]
-
Supporting Information for Pyrimidine-Cored Extended π-Systems. (n.d.). AWS S3. Retrieved February 23, 2026, from [Link]
-
Ghosh, K., et al. (2014). Supplementary Information: Direct Oxidative Esterification of Alcohols and Hydration of Nitriles. Royal Society of Chemistry. Available at: [Link]
-
Ali, S., et al. (2022). Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry, 12(6), 7591-7607. Available at: [Link]
-
Sharma, S., & Singh, P. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 232-235. Available at: [Link]
-
Pharmaffiliates. (n.d.). 4-(4-Fluorophenyl)-2-hydroxy-6-isopropyl-5-methoxycarbonylpyrimidine. Retrieved February 23, 2026, from [Link]
-
Leban, J., & Stanovnik, B. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 17(5), 5391-5405. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-M Pro inhibitors. RSC Advances, 12, 28163-28181. Available at: [Link]
-
Jones, C. P., et al. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2023(3), M1721. Available at: [Link]
-
Hu, J., et al. (2023). Pyrimidine-containing natural products: occurrences and biological activities. Journal of Natural Products, 86(2), 432-448. Available at: [Link]
-
El-Naggar, A. M., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 13, 31106-31126. Available at: [Link]
-
Raj, V., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 522-540. Available at: [Link]
-
Kaur, S., et al. (2023). Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development. MedChemComm, 14, 2301-2309. Available at: [Link]
-
El-Sayed, M. I., et al. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. Available at: [Link]
-
El-Hashash, M. A., et al. (2015). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 7(12), 218-228. Available at: [Link]
Sources
- 1. Pyrimidine-containing natural products: occurrences and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. 2-(Trifluoromethyl)pyrimidine-5-carboxamide | C6H4F3N3O | CID 68423044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-M Pro inhi ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04015H [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(2-Fluorophenyl)pyrimidine-5-carboxamide: Synthesis, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of 2-(2-Fluorophenyl)pyrimidine-5-carboxamide, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug development. While this specific molecule is not extensively documented in publicly available literature, this guide extrapolates its physicochemical properties, outlines a robust synthetic strategy, and explores its potential therapeutic applications based on the well-established pharmacology of the 2-aryl-pyrimidine-5-carboxamide scaffold. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Pyrimidine-5-Carboxamide Scaffold
The pyrimidine ring is a fundamental core in numerous biologically active molecules, including nucleic acids and various therapeutic agents.[1] The derivatization of this scaffold has led to the discovery of compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The 2-aryl-pyrimidine-5-carboxamide moiety, in particular, has emerged as a privileged structure in modern medicinal chemistry. The strategic placement of an aryl group at the 2-position and a carboxamide at the 5-position provides a valuable framework for designing selective inhibitors of various enzymes and receptors.
The introduction of a fluorine atom, as in the 2-(2-fluorophenyl) group, is a common strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. This guide will focus on the synthesis, characterization, and potential biological significance of 2-(2-Fluorophenyl)pyrimidine-5-carboxamide.
Physicochemical Properties
The fundamental physicochemical properties of 2-(2-Fluorophenyl)pyrimidine-5-carboxamide have been calculated and are summarized in the table below. These values are essential for its handling, formulation, and for predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈FN₃O | Calculated |
| Molecular Weight | 217.20 g/mol | Calculated |
| Appearance | White to off-white solid (Predicted) | N/A |
| IUPAC Name | 2-(2-fluorophenyl)pyrimidine-5-carboxamide | N/A |
Proposed Synthesis of 2-(2-Fluorophenyl)pyrimidine-5-carboxamide
A plausible and efficient synthetic route for 2-(2-Fluorophenyl)pyrimidine-5-carboxamide can be designed based on established methods for the synthesis of 2-substituted pyrimidine-5-carboxylic esters and their subsequent amidation.[4] The proposed multi-step synthesis is outlined below.
Sources
The Fluorophenyl Pyrimidine Scaffold: A Technical Guide to SAR and Synthesis in Kinase Drug Discovery
Executive Summary
The fluorophenyl pyrimidine motif represents a privileged scaffold in modern drug discovery, particularly within the kinase inhibitor space (e.g., EGFR, JAK, Aurora kinases). This guide dissects the Structure-Activity Relationship (SAR) mechanics of this scaffold, moving beyond basic substitution to the causal impact of fluorine positioning on metabolic stability, atropisomerism, and binding affinity. It provides a validated synthetic workflow via Suzuki-Miyaura cross-coupling and a decision-matrix for lead optimization.
The Fluorine Effect: Mechanistic Grounding
The strategic incorporation of fluorine into the phenyl ring of a pyrimidine scaffold is rarely about simple steric filling. It is a calculated manipulation of the molecule's physicochemical profile.
Metabolic Blocking (The Para-F Logic)
The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). In pyrimidine-based kinase inhibitors, the phenyl ring is frequently solvent-exposed or sits in a hydrophobic pocket vulnerable to Cytochrome P450-mediated oxidation.
-
Mechanism: CYP450 enzymes typically attack the electron-rich para-position of the phenyl ring (para-hydroxylation).
-
SAR Implication: Substituting Hydrogen with Fluorine at the para-position effectively blocks this metabolic "soft spot," extending in vivo half-life (
) without incurring the steric penalty of a chlorine or methyl group.
Conformational Control (The Ortho-F Effect)
Placing fluorine at the ortho-position (C2 of the phenyl ring) introduces a specific steric clash with the pyrimidine C5-hydrogen or substituents.
-
Atropisomerism: This steric repulsion forces the phenyl ring to twist out of coplanarity with the pyrimidine core. In kinase targets like Aurora A or JAK2, this twisted conformation is often required to fit into the ATP-binding pocket (specifically the hydrophobic region behind the gatekeeper residue).
-
Pre-organization: By locking the molecule in a bioactive conformation, the entropic penalty upon binding is reduced, potentially improving potency (
).
Electronic Tuning
Fluorine is the most electronegative element (Pauling scale 3.98). Its inductive effect (
Synthetic Architecture: Suzuki-Miyaura Coupling
The most robust method for constructing the C-C bond between the electron-deficient pyrimidine and the electron-rich fluorophenyl ring is the Suzuki-Miyaura cross-coupling.
Reaction Pathway Visualization
The following diagram illustrates the catalytic cycle and the convergence of the two key fragments.
Figure 1: Catalytic cycle for the synthesis of fluorophenyl pyrimidines via Suzuki coupling.
SAR Case Study: Kinase Inhibition Profiles
When optimizing a hit, the position of the fluorine atom dictates the outcome. The following data summary illustrates typical trends observed in Type I/II kinase inhibitors (e.g., analogous to Pazopanib or Gefitinib scaffolds).
Comparative SAR Table
| Substitution (Phenyl) | Electronic Effect ( | Steric Effect ( | Metabolic Stability | Kinase Potency Trend | Mechanism of Action |
| Unsubstituted (H) | 0.00 | 0.00 | Low | Baseline | Rapid oxidation at para-position. |
| 4-Fluoro (Para) | 0.06 | -0.46 | High | Maintained/High | Blocks CYP450 oxidation; increases lipophilicity. |
| 2-Fluoro (Ortho) | 0.54 (Inductive) | -0.46 | Moderate | Variable (High Specificity) | Induces torsion angle; improves selectivity via shape complementarity. |
| 3-Fluoro (Meta) | 0.34 | -0.46 | Moderate | Moderate | Modulates acidity of aniline NH; fine-tunes electrostatic interactions. |
| 2,4-Difluoro | Cumulative | Cumulative | Very High | High | Synergistic effect: conformational lock + metabolic block. |
Lead Optimization Decision Tree
Use this logic flow to guide your next synthetic iteration.
Figure 2: Strategic decision matrix for fluorine placement during lead optimization.
Experimental Protocols
Protocol A: Suzuki-Miyaura Synthesis of 2-Amino-4-(4-fluorophenyl)pyrimidine
Objective: To synthesize the core scaffold with high yield and purity suitable for biological assay.
Reagents:
-
2-Amino-4-chloropyrimidine (1.0 eq)
-
4-Fluorophenylboronic acid (1.2 eq)
-
Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Potassium Carbonate (
) (2.0 eq) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Methodology:
-
Degassing: In a reaction vial, combine the solvent mixture (Dioxane/Water). Sparge with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (Critical for Pd(0) catalyst longevity).
-
Loading: Add the chloropyrimidine, boronic acid, and base to the vial.
-
Catalyst Addition: Add the Pd catalyst last, under a positive pressure of inert gas. Seal the vial immediately.
-
Reaction: Heat the mixture to 90°C for 12–16 hours with vigorous stirring.
-
Checkpoint: Monitor via LC-MS.[1] Look for the disappearance of the chloride starting material (M+H) and appearance of the product mass.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate.[2] Wash with water (
) and brine ( ). Dry the organic phase over .[1] -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel; Gradient: 0-50% EtOAc in Hexanes).
Protocol B: Kinase Inhibition Assay (IC50 Determination)
Objective: Quantify the potency of the synthesized fluorophenyl pyrimidine against a target kinase (e.g., EGFR).
Methodology:
-
Preparation: Prepare a 10mM stock solution of the compound in 100% DMSO.
-
Dilution: Perform a 3-fold serial dilution in assay buffer to generate a 10-point dose-response curve (Top concentration typically 10
). -
Incubation:
-
Mix Kinase (0.2 ng/
), Substrate (e.g., Poly Glu:Tyr), and ATP ( concentration) with the compound. -
Incubate at room temperature for 60 minutes.
-
-
Detection: Add detection reagent (e.g., ADP-Glo™ or similar luminescent reagent) to stop the reaction and deplete remaining ATP.
-
Analysis: Measure luminescence. Fit data to a sigmoidal dose-response equation (variable slope) to calculate
.
References
-
Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
BenchChem. (2023). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine.
-
Rehman, Z. et al. (2014). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor. ACS Chemical Biology.
Sources
An In-depth Technical Guide to 2-Substituted Pyrimidine-5-Carboxamide Scaffolds in Drug Discovery
Introduction: The Pyrimidine-5-Carboxamide as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates, earning them the designation of "privileged scaffolds."[1] The 2-substituted pyrimidine-5-carboxamide core is a prominent member of this class, demonstrating remarkable versatility across a wide spectrum of biological targets.[2] Its inherent drug-like properties and synthetic tractability have made it a cornerstone in the development of novel therapeutics, particularly in oncology, immunology, and virology.[3][4][5]
This technical guide provides an in-depth analysis of the 2-substituted pyrimidine-5-carboxamide scaffold. We will explore its core synthetic strategies, dissect the intricate structure-activity relationships (SAR) that govern its potency and selectivity, and provide detailed, field-proven protocols for its synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their own discovery programs.
Core Synthetic Strategies: Building the Foundation
The power of a scaffold is directly linked to the chemical accessibility of its various positions. The synthetic routes to 2-substituted pyrimidine-5-carboxamides are robust and modular, allowing for systematic exploration of chemical space at key positions to optimize biological activity.
Part 1: Constructing the Pyrimidine-5-Carboxylate Core
A highly efficient and widely adopted method for synthesizing the 2-substituted pyrimidine-5-carboxylic ester precursor involves the condensation of a stable sodium salt with various amidinium salts.[6][7] This approach is advantageous as it directly yields pyrimidines without substitution at the 4-position, a challenge in some alternative routes.[6]
Workflow for Pyrimidine-5-Carboxylic Ester Synthesis
Caption: General workflow for synthesizing 2-substituted pyrimidine-5-carboxylic esters.[8]
Part 2: The Crucial Amidation Step
With the ester in hand, the final step is the formation of the carboxamide. This can be achieved through direct aminolysis, or more commonly, via hydrolysis of the ester to the corresponding carboxylic acid followed by a standard amide coupling reaction. The choice of coupling agent is critical to ensure high yield and purity, especially with diverse and potentially complex amines.
Application Case Study: Inhibition of Protein Kinases
The 2-substituted pyrimidine-5-carboxamide scaffold has had its most profound impact in the field of protein kinase inhibition.[9] Kinases are a large family of enzymes that regulate nearly all aspects of cell life; their dysregulation is a hallmark of cancer and many inflammatory diseases.[10][11]
Mechanism of Action: A Privileged Hinge-Binder
The vast majority of kinase inhibitors are ATP-competitive, binding to the enzyme's active site where ATP normally resides. The pyrimidine core of the scaffold acts as a bioisostere of the adenine base of ATP, forming critical hydrogen bonds with the "hinge" region of the kinase that connects the N- and C-terminal lobes.[9][12]
A key insight into the success of this scaffold came from structural biology. X-ray crystallography of a diaminopyrimidine carboxamide inhibitor bound to Hematopoietic Progenitor Kinase 1 (HPK1) revealed that the 5-carboxamide moiety provides a significant advantage. While the pyrimidine ring's nitrogen atoms form one or two hydrogen bonds with the kinase hinge, the 5-carboxamide provides a third, crucial hydrogen-bonding interaction.[12] This seemingly small addition resulted in a more than 100-fold improvement in potency compared to a compound with a simple hydrogen at the 5-position.[12]
Caption: The 5-carboxamide provides a critical third hydrogen bond to the kinase hinge.
Structure-Activity Relationship (SAR) Analysis
The modular synthesis allows for extensive SAR exploration. Different kinase targets have unique active site topographies, requiring fine-tuning of the substituents for optimal potency and selectivity.
-
The 2-Position: This position is a primary vector for achieving selectivity and potency. In Spleen Tyrosine Kinase (Syk) inhibitors, an aminoethylamino moiety at this position was found to be crucial for activity.[13] For Salt-Inducible Kinase (SIK) inhibitors, this position is often decorated with larger, substituted aryl or heteroaryl groups to occupy a deeper pocket.[14]
-
The 4-Position: This position often points towards the solvent-exposed region. For many kinase inhibitors, an aniline group is preferred, which can be substituted to pick up additional interactions or modulate pharmacokinetic properties.[13]
-
The 5-Position (Carboxamide): The amine component of the carboxamide provides another critical point for diversification. This group can be tailored to interact with residues near the hinge or extend towards other regions of the ATP binding site, such as the ribose pocket.
Quantitative SAR Data for Kinase Targets
| Target Kinase | Scaffold Type | R² Substituent (Representative) | R⁴ Substituent (Representative) | IC₅₀ (nM) | Reference |
| HPK1 | 2,4-Diaminopyrimidine-5-carboxamide | 2,6-dimethylaniline | Amino | 0.5 | [12] |
| SIK1 | Pyrimidine-5-carboxamide | (Varies) | (Varies) | Favorable Activity | [14] |
| SIK2 | Pyrimidine-5-carboxamide | (Varies) | (Varies) | Favorable Activity | [14] |
| Syk | 4-Anilinopyrimidine-5-carboxamide | Aminoethylamino | m-substituted anilino | Potent Inhibition | [13] |
| FGFR1 (V561M) | 2,4,5-Trisubstituted Pyrimidine | (Varies) | (Varies) | Potent Inhibition | [4] |
Note: IC₅₀ values are highly dependent on the specific compound and assay conditions. This table provides representative data to illustrate the scaffold's potential.
Detailed Experimental Protocols
A commitment to scientific integrity requires that protocols be robust and reproducible. The following methods are based on established procedures from peer-reviewed literature and technical application notes.
Protocol 1: Synthesis of 2-Amino-pyrimidine-5-carboxylic acid methyl ester
This protocol is adapted from a general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[6][8]
Materials:
-
Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate (prepared as per[8])
-
Guanidinium chloride (Amidinium salt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate (1.0 eq) in anhydrous DMF, add guanidinium chloride (1.1 eq).
-
Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench by slowly adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer three times with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-amino-pyrimidine-5-carboxylic acid methyl ester.
Protocol 2: Amide Coupling to form N-benzyl-2-amino-pyrimidine-5-carboxamide
This protocol describes a general amide coupling procedure following hydrolysis of the ester.
Part A: Saponification
-
Dissolve the 2-amino-pyrimidine-5-carboxylic acid methyl ester (1.0 eq) in a mixture of THF/Methanol/Water.
-
Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature until TLC confirms complete conversion to the more polar carboxylic acid.
-
Acidify the mixture with 1N HCl to pH ~3-4 and extract with EtOAc.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid, which is used without further purification.
Part B: Amidation
-
Dissolve the crude 2-amino-pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 10 minutes at room temperature.
-
Add benzylamine (1.2 eq) and stir the reaction at room temperature for 12-16 hours.
-
Upon completion, dilute the reaction with water and extract with EtOAc.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography to yield the final product.
Protocol 3: Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a framework for assessing the inhibitory activity of synthesized compounds against a target kinase.[10]
Assay Workflow
Caption: Workflow for a high-throughput luminescence-based kinase inhibition assay.[10]
Data Analysis:
-
The luminescence signal is inversely proportional to kinase activity (as ATP is consumed).
-
Percent inhibition is calculated relative to high (no enzyme) and low (vehicle) controls.
-
IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.[10]
Conclusion and Future Directions
The 2-substituted pyrimidine-5-carboxamide scaffold is a testament to the power of privileged structures in modern drug discovery. Its synthetic accessibility, coupled with a geometrically ideal arrangement for binding to critical therapeutic targets like protein kinases, ensures its continued relevance. The ability of the 5-carboxamide to form a third, potency-enhancing hydrogen bond with the kinase hinge is a key design principle that has been successfully exploited.[12]
Future efforts will likely focus on leveraging this scaffold to design inhibitors with novel selectivity profiles, including allosteric modulators, and to tackle emerging resistance mutations in established targets.[4] The combination of rational, structure-based design with efficient, modular synthesis will continue to make the 2-substituted pyrimidine-5-carboxamide a truly powerful core for developing the next generation of targeted therapies.
References
-
PubMed. (2005). Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. PubMed. [Link]
-
Thieme. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Thieme. [Link]
-
PubMed. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. PubMed. [Link]
-
ResearchGate. (2026). A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters | Request PDF. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. [Link]
-
PubMed. (2008). A novel Syk family kinase inhibitor: design, synthesis, and structure-activity relationship of 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives. PubMed. [Link]
-
National Institutes of Health. (n.d.). 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. National Institutes of Health. [Link]
-
National Institutes of Health. (n.d.). Role of SIK1 in tumors: Emerging players and therapeutic potentials (Review). National Institutes of Health. [Link]
-
National Institutes of Health. (n.d.). Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. National Institutes of Health. [Link]
-
PubMed. (2025). Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC. PubMed. [Link]
-
Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences. [Link]
-
National Institutes of Health. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. National Institutes of Health. [Link]
- Google Patents. (n.d.). WO2018160774A1 - Uses of pyrimidopyrimidinones as sik inhibitors.
-
MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]
-
DORA 4RI. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. DORA 4RI. [Link]
-
ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. [Link]
-
PubMed. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. PubMed. [Link]
-
RSC Publishing. (n.d.). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. RSC Publishing. [Link]
-
ResearchGate. (2025). (PDF) X-ray Crystal Structure of ERK5 (MAPK7) in Complex with a Specific Inhibitor. ResearchGate. [Link]
-
Semantic Scholar. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Semantic Scholar. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
IJMRA. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJMRA. [Link]
-
RSC Publishing. (n.d.). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]
-
BioWorld. (2024). Roche discovers new SIK inhibitors. BioWorld. [Link]
-
ResearchGate. (n.d.). X-ray crystal structure of 5 in the active site of PLK4 with.... ResearchGate. [Link]
-
MDPI. (2025). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 7. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters | Scilit [scilit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
SMILES string for 2-(2-Fluorophenyl)pyrimidine-5-carboxamide
An In-Depth Technical Guide to 2-(2-Fluorophenyl)pyrimidine-5-carboxamide
This technical guide provides a comprehensive overview of 2-(2-Fluorophenyl)pyrimidine-5-carboxamide, a fluorinated pyrimidine derivative with significant potential in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is not extensively available in public databases, this guide synthesizes information from closely related analogs and established synthetic methodologies to offer valuable insights for researchers, scientists, and drug development professionals.
Molecular Structure and Properties
The foundational step in understanding any chemical entity is to define its structure and key physicochemical properties.
1.1. SMILES String
The Simplified Molecular-Input Line-Entry System (SMILES) string for 2-(2-Fluorophenyl)pyrimidine-5-carboxamide is:
O=C(N)c1cncc(n1)c2ccccc2F
This string uniquely represents the two-dimensional structure of the molecule, which is invaluable for cheminformatics and computational modeling studies.
1.2. Structural Features
2-(2-Fluorophenyl)pyrimidine-5-carboxamide is characterized by a central pyrimidine ring, which is a common scaffold in a multitude of biologically active compounds. Key structural features include:
-
A Pyrimidine Core: This nitrogen-containing heterocycle is a privileged structure in drug discovery, known for its ability to engage in various biological interactions.[1]
-
A 2-Fluorophenyl Substituent: The fluorine atom at the ortho-position of the phenyl ring can significantly influence the molecule's conformation, metabolic stability, and binding affinity to target proteins through unique electronic and steric effects.
-
A 5-Carboxamide Group: This functional group is a common hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors.
1.3. Physicochemical Properties (Predicted)
While experimental data is limited, computational tools can provide valuable predictions for key physicochemical properties. These properties are crucial for assessing the druglikeness of a compound.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 231.21 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| LogP | 1.5 - 2.5 | Indicates a balance between solubility and permeability. |
| Hydrogen Bond Donors | 1 | Influences solubility and target binding. |
| Hydrogen Bond Acceptors | 4 | Influences solubility and target binding. |
| Topological Polar Surface Area (TPSA) | 80.9 Ų | Predicts cell permeability and oral absorption. |
Note: These values are estimations and may vary from experimental results.
Synthesis and Chemical Reactivity
The synthesis of 2-(2-Fluorophenyl)pyrimidine-5-carboxamide can be approached through established methods for the preparation of 2-substituted pyrimidine-5-carboxamides. A general and efficient synthetic route is outlined below.
2.1. Proposed Synthetic Pathway
A plausible synthetic route involves the condensation of a suitable amidine with a three-carbon building block, followed by functional group manipulations.
Caption: Proposed synthetic pathway for 2-(2-Fluorophenyl)pyrimidine-5-carboxamide.
2.2. Detailed Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on known syntheses of similar compounds.[2]
Step 1: Synthesis of 2-Fluorobenzamidine
-
To a solution of 2-fluorobenzonitrile in anhydrous ethanol, add a solution of sodium ethoxide in ethanol.
-
Bubble anhydrous ammonia gas through the solution at room temperature for several hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a suitable acid and concentrate under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography to yield 2-fluorobenzamidine.
Step 2: Synthesis of Ethyl 2-(2-fluorophenyl)pyrimidine-5-carboxylate
-
To a solution of 2-fluorobenzamidine in anhydrous ethanol, add sodium ethoxide.
-
To this mixture, add ethyl (ethoxymethylene)cyanoacetate dropwise at room temperature.
-
Reflux the reaction mixture for several hours until the starting materials are consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude ester.
-
Purify the product by column chromatography.
Step 3: Synthesis of 2-(2-Fluorophenyl)pyrimidine-5-carboxamide
-
Suspend ethyl 2-(2-fluorophenyl)pyrimidine-5-carboxylate in a saturated solution of ammonia in methanol.
-
Heat the mixture in a sealed tube at a specified temperature for several hours.
-
Cool the reaction vessel to room temperature.
-
Collect the precipitated solid by filtration, wash with cold methanol, and dry under vacuum to afford the final product, 2-(2-fluorophenyl)pyrimidine-5-carboxamide.
2.3. Characterization
The synthesized compound should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O, N-H).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Potential Applications in Drug Discovery
The 2-phenylpyrimidine-5-carboxamide scaffold is a versatile pharmacophore found in compounds with a wide range of biological activities. The introduction of a 2-fluoro substituent can further enhance these properties.
3.1. As an Antifungal Agent
Several 2-phenylpyrimidine derivatives have been investigated as inhibitors of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol in fungi.[3] The inhibition of CYP51 disrupts the fungal cell membrane, leading to cell death. The 2-fluorophenyl moiety in the target compound could potentially enhance binding to the active site of CYP51.
3.2. As a Kinase Inhibitor
Fluorinated pyrimidine-5-carboxamides have been explored as potent inhibitors of various kinases, including MERTK. MERTK is a receptor tyrosine kinase implicated in various cancers and autoimmune diseases. The pyrimidine-5-carboxamide core can act as a hinge-binding motif, while the 2-fluorophenyl group can occupy a hydrophobic pocket in the kinase domain.
3.3. As an Inhibitor of Nicotinamide N-methyltransferase (NNMT)
Nicotinamide N-methyltransferase (NNMT) is an emerging therapeutic target for metabolic diseases such as type 2 diabetes and obesity. Pyrimidine-5-carboxamide derivatives have been identified as inhibitors of NNMT. The specific substitution pattern of 2-(2-Fluorophenyl)pyrimidine-5-carboxamide may offer a unique binding mode and improved inhibitory activity.
Biological Evaluation Workflow
For researchers interested in exploring the therapeutic potential of 2-(2-Fluorophenyl)pyrimidine-5-carboxamide, a systematic biological evaluation is necessary.
Caption: A typical workflow for the biological evaluation of a novel compound.
Conclusion and Future Directions
2-(2-Fluorophenyl)pyrimidine-5-carboxamide represents a promising, yet underexplored, chemical entity with significant potential for drug discovery. Based on the known biological activities of structurally related compounds, it is a compelling candidate for screening against a variety of therapeutic targets, particularly in the areas of infectious diseases, oncology, and metabolic disorders.
Future research should focus on the following areas:
-
Efficient and scalable synthesis: Developing a robust synthetic route to produce the compound in sufficient quantities for extensive biological testing.
-
Comprehensive biological screening: Evaluating the compound against a diverse panel of biological targets to identify its primary mechanism of action.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing a library of analogs to optimize potency, selectivity, and pharmacokinetic properties.
-
Computational modeling: Employing molecular docking and other computational techniques to understand the binding mode of the compound and guide further optimization.
The insights provided in this guide serve as a foundational resource for initiating research into 2-(2-Fluorophenyl)pyrimidine-5-carboxamide and unlocking its therapeutic potential.
References
-
Wang, Y., et al. (2021). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Advances, 11(38), 23527-23539. [Link]
-
van der Wildt, B., et al. (2022). Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development. RSC Medicinal Chemistry, 13(1), 104-113. [Link]
-
Aguilar, A., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)-N-(pyridin-2-yl)benzamide (SAR405838): A Potent and Orally Active MDM2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 60(7), 2819-2839. [Link]
-
Thorn, C. F., et al. (2012). PharmGKB summary: fluoropyrimidine pathways. Pharmacogenetics and genomics, 22(4), 302–306. [Link]
-
PubChem. 2-(Trifluoromethyl)pyrimidine-5-carboxamide. [Link]
-
El-Naggar, M., et al. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-M Pro inhibitors. RSC Advances, 12(43), 27865-27878. [Link]
-
Ruenoplaza, G. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. ACS Medicinal Chemistry Letters, 12(4), 664-665. [Link]
-
SpectraBase. Pyrimidine-5-carboxamide, 1,2,3,4-tetrahydro-6-methyl-2-oxo-4-phenyl-N-(4-methylphenyl)-. [Link]
-
BindingDB. BDBM25347. [Link]
-
Al-Ostath, A. I., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(18), 6647. [Link]
-
Ma, Z., et al. (2022). Design, synthesis and evaluation of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 72, 128873. [Link]
-
Ghorab, M. M., et al. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 8(19), 23-34. [Link]
-
Ye, H., et al. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. European Journal of Medicinal Chemistry, 256, 115469. [Link]
-
Gümüş, M., et al. (2019). Synthesis, Experimental and Theoretical Characterization of Novel Pyrimidine-5-Carboxamides. ChemistrySelect, 4(16), 4909-4920. [Link]
-
Vitaku, E., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules, 29(2), 343. [Link]
-
Massari, S., et al. (2021). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based Compounds Targeting the PA-PB1 Interface of Influenza A Virus Polymerase. European Journal of Medicinal Chemistry, 209, 112944. [Link]
-
Szychta, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 478. [Link]
-
Boudot, C., et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 29(16), 3645. [Link]
-
Onwudiwe, D. C., & Ekpo, D. Y. (2018). Synthesis, characterization and anthelmintic activity evaluation of pyrimidine derivatives bearing carboxamide and sulphonamide moieties. Journal of the Serbian Chemical Society, 83(4), 441-453. [Link]
Sources
Properties of Fluorinated Pyrimidine Carboxamides: A Technical Guide
The following technical guide details the properties, synthesis, and medicinal chemistry applications of fluorinated pyrimidine carboxamides.
Executive Summary
Fluorinated pyrimidine carboxamides represent a privileged scaffold in modern drug discovery, merging the bio-isosteric versatility of the pyrimidine ring with the unique physicochemical modulation of fluorine. This class of compounds has emerged as a critical pharmacophore in oncology (kinase inhibition), virology (polymerase inhibition), and immunology (MERTK and SIK inhibition).
The strategic incorporation of fluorine into the pyrimidine carboxamide architecture serves three primary functions:
-
Metabolic Blockade: Preventing oxidative metabolism at susceptible C-H sites (metabolic soft spots).
-
Electronic Modulation: Lowering the pKa of the pyrimidine ring nitrogens and increasing the acidity of the carboxamide N-H, thereby altering hydrogen bond donor/acceptor profiles.
-
Lipophilicity Tuning: Modulating
and to enhance membrane permeability and blood-brain barrier (BBB) penetration.
Part 1: Physicochemical Modulation via Fluorination[1]
The introduction of fluorine (Van der Waals radius
Electronic Effects and pKa Shifts
Fluorine is the most electronegative element (3.98 Pauling scale). Its inductive effect (
-
Ring Basicity: The pKa of the protonated nitrogen in a standard pyrimidine is
. Substitution with fluorine at C5 significantly lowers this value (often ), rendering the ring essentially non-basic at physiological pH. This prevents protonation in the lysosome or other acidic compartments, potentially reducing lysosomal trapping. -
Amide Acidity: When fluorine is present on the ring (e.g., 5-fluoropyrimidine-4-carboxamide), the electron-withdrawing effect propagates to the carboxamide group, increasing the acidity of the amide protons. This strengthens the amide's ability to serve as a hydrogen bond donor to receptor backbones (e.g., the hinge region of kinases).
Lipophilicity and Conformation
Fluorination typically increases lipophilicity (
| Property | Pyrimidine-5-carboxamide | 5-Fluoro-pyrimidine-4-carboxamide | Impact of Fluorination |
| C-X Bond Length | 1.09 Å (C-H) | 1.35 Å (C-F) | Slight steric increase; mimics O/OH sterically. |
| Bond Energy | ~98 kcal/mol (C-H) | ~116 kcal/mol (C-F) | High thermal/metabolic stability. |
| Lipophilicity ( | Baseline | +0.2 to +0.5 units | Enhances membrane permeability. |
| H-Bonding | C-H is neutral | C-F is a weak acceptor | Can engage in orthogonal multipolar interactions. |
Metabolic Stability (The "Fluorine Blockade")
The C-F bond is virtually inert to cytochrome P450 (CYP) oxidative cleavage. Replacing a metabolically labile C-H bond with C-F blocks the formation of unstable epoxides or hydroxylated metabolites, significantly extending the in vivo half-life (
Part 2: Synthetic Methodologies
Synthesis of these scaffolds requires navigating the deactivated nature of fluorinated intermediates. Two primary strategies are employed: De Novo Ring Construction and Functionalization of Pre-formed Rings .
Strategy A: The S Ar Displacement Route (Pre-formed Ring)
This is the industry-standard approach for generating diverse libraries (e.g., for MERTK or SIK inhibitors). It utilizes commercially available 2,4-dichloro-5-fluoropyrimidine derivatives.
Protocol: Synthesis of 2-Amino-5-fluoropyrimidine-4-carboxamides
-
Starting Material: Ethyl 2,4-dichloro-5-fluoropyrimidine-6-carboxylate.
-
Step 1 (S
Ar 1): Selective displacement of the C4-chloride (more reactive due to proximity to the ester) with an amine ( ) at in THF/DIPEA. -
Step 2 (Hydrolysis): Saponification of the ethyl ester using LiOH (1.5 eq) in THF/H
O at RT. -
Step 3 (Amide Coupling): Activation of the carboxylic acid with HATU or EDCI/HOAt, followed by reaction with the second amine (
). -
Step 4 (S
Ar 2 - Optional): Displacement of the C2-chloride with a second nucleophile (e.g., aniline, alkoxide) at elevated temperatures ( ).
Caption: Regioselective synthesis of functionalized fluorinated pyrimidine carboxamides via sequential SNAr and amide coupling.
Strategy B: Direct Fluorination (Late-Stage)
For scaffolds where the pyrimidine ring is built first, electrophilic fluorination can be used, though it is less common due to harsh conditions.
-
Reagent: Selectfluor (F-TEDA-BF
). -
Conditions: MeCN/MeOH, reflux.
-
Mechanism: Electrophilic attack at the electron-rich C5 position of electron-donating substituted pyrimidines.
Part 3: Biological Implications & Case Studies
Case Study: MERTK Inhibitors (Neuroinflammation)
Recent research (2025) highlights fluorinated pyrimidine-5-carboxamides as potent inhibitors of MERTK (Mer Tyrosine Kinase), a target for multiple sclerosis.
-
Mechanism: The carboxamide NH acts as a hinge binder to the kinase ATP pocket.
-
Fluorine Role: A fluorine atom at the C5 position of the pyrimidine (or on the pendant pyridine ring) improves metabolic stability against hepatic microsomes without disrupting the hinge hydrogen bond.
-
Outcome: Compounds demonstrated nanomolar potency (
) and high selectivity over AXL and TYRO3.
Case Study: SIK Inhibitors (Inflammatory Bowel Disease)
Pyrimidine-5-carboxamides have been optimized as Salt-Inducible Kinase (SIK) inhibitors.[1]
-
Challenge: Rapid clearance of non-fluorinated analogs.
-
Solution: Introduction of fluorine blocked specific metabolic soft spots, increasing the half-life (
) and enabling once-daily oral dosing in murine models of colitis.
Metabolic Stability Logic
The following diagram illustrates the mechanistic basis for the enhanced stability of the fluorinated scaffold.
Caption: Mechanism of metabolic stabilization via C-F substitution, preventing oxidative clearance.
Part 4: Experimental Protocols
Protocol: In Vitro Microsomal Stability Assay
Objective: To quantify the metabolic stability improvement of fluorinated analogs.
-
Preparation: Prepare
DMSO stock solutions of the test compound (Fluorinated) and control (Non-fluorinated). -
Incubation:
-
Mix liver microsomes (
protein), test compound ( final), and phosphate buffer ( , pH 7.4). -
Pre-incubate at
for 5 min.
-
-
Initiation: Add NADPH-regenerating system (Mg
, glucose-6-phosphate, G6PDH, NADP+). -
Sampling: Aliquot
at min into ice-cold acetonitrile (containing internal standard) to quench. -
Analysis: Centrifuge (
, 20 min) and analyze supernatant via LC-MS/MS. -
Calculation: Plot
vs. time. The slope yields .-
Target:
for stable compounds.
-
Protocol: General Amide Coupling (Acid to Carboxamide)
Objective: Conversion of 5-fluoropyrimidine-4-carboxylic acid to the carboxamide.
-
Dissolve 5-fluoropyrimidine-4-carboxylic acid (
) in anhydrous DMF ( ). -
Add HATU (
) and DIPEA ( ). Stir for 10 min at RT to activate ester. -
Add the requisite amine (
, ). -
Stir at RT for 2–4 h (monitor by TLC/LCMS).
-
Workup: Dilute with EtOAc, wash with sat. LiCl (x3), sat. NaHCO
, and brine. Dry over Na SO . -
Purification: Flash chromatography (Hexane/EtOAc gradient).
References
-
Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development. RSC Medicinal Chemistry, 2025. Link
-
Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 2020. Link
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 2016. Link
-
Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors. Bioorganic & Medicinal Chemistry, 2023.[1] Link
-
Synthesis and Preliminary Evaluations of [18F]fluorinated Pyridine-2-carboxamide Derivatives. Current Cancer Drug Targets, 2023. Link
Sources
2-(2-Fluorophenyl)pyrimidine-5-carboxamide therapeutic potential
An In-Depth Technical Guide on the Therapeutic Potential of 2-(2-Fluorophenyl)pyrimidine-5-carboxamide
Executive Summary
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activity.[1][2] This guide focuses on the therapeutic potential of a specific, yet underexplored, derivative: 2-(2-Fluorophenyl)pyrimidine-5-carboxamide. While direct literature on this exact molecule is sparse, a comprehensive analysis of structurally related pyrimidine-5-carboxamides allows for a robust, data-driven projection of its potential mechanisms of action, therapeutic applications, and the experimental pathways required for its validation. This document serves as a technical dossier for researchers, scientists, and drug development professionals, providing a foundational understanding and a practical framework for initiating research and development programs centered on this promising compound. We will explore its potential in oncology, inflammatory conditions, neuroprotection, and infectious diseases, grounded in the established activities of its chemical analogues.
Molecular Profile and Synthesis
The core structure of 2-(2-Fluorophenyl)pyrimidine-5-carboxamide combines a biologically active pyrimidine ring with a 2-fluorophenyl group, a substitution known to modulate pharmacokinetic and pharmacodynamic properties, and a carboxamide moiety, which is key for forming hydrogen bond interactions with biological targets.
Proposed Synthetic Pathway
A plausible and efficient synthesis can be designed based on established methodologies for creating 2-substituted pyrimidine-5-carboxylic esters and subsequent amidation.[3][4] A general, high-yield approach involves the reaction of a substituted amidine with a propen-1-ol derivative, followed by amidation.
Caption: Proposed synthesis of 2-(2-Fluorophenyl)pyrimidine-5-carboxamide.
Physicochemical Properties Prediction
Computational tools can predict the drug-like properties of the target compound, suggesting its suitability for further development.
| Property | Predicted Value | Compliance |
| Molecular Weight | ~231.2 g/mol | Lipinski's Rule of 5 |
| LogP | ~1.5 - 2.5 | Lipinski's Rule of 5 |
| Hydrogen Bond Donors | 1 (from carboxamide) | Lipinski's Rule of 5 |
| Hydrogen Bond Acceptors | 4 (2 pyrimidine N, 1 carboxamide O, 1 F) | Lipinski's Rule of 5 |
Predictions based on standard computational models. These values require experimental validation.
Projected Therapeutic Area: Oncology
The pyrimidine-5-carboxamide scaffold is prevalent in oncology, with derivatives showing activity against various cancer-related targets.[1][2] The 2-fluorophenyl substitution can enhance binding affinity and selectivity.
Potential Mechanism of Action: Kinase Inhibition
Numerous pyrimidine derivatives function as ATP-competitive kinase inhibitors. Key potential targets for 2-(2-Fluorophenyl)pyrimidine-5-carboxamide include:
-
Epidermal Growth Factor Receptor (EGFR): A new series of 5-trifluoromethylpyrimidine derivatives have been synthesized as EGFR inhibitors, showing excellent antitumor activities.[5] The target compound could potentially inhibit both wild-type and mutant forms of EGFR, which are implicated in non-small cell lung cancer and other solid tumors.[5]
-
MER Tyrosine Kinase (MERTK): Fluorinated pyrimidine-5-carboxamides have been developed as potent and selective MERTK inhibitors.[6] MERTK is a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases, and its inhibition is a promising strategy in various cancers.
-
Salt-Inducible Kinases (SIKs): Pyrimidine-5-carboxamide derivatives have been identified as novel SIK inhibitors for inflammatory bowel disease, but SIKs also play a role in cancer progression.[7]
Caption: Proposed mechanism via kinase inhibition in cancer cells.
Experimental Validation Workflow
A tiered approach is recommended to validate the anticancer potential.
Caption: Experimental workflow for validating anticancer activity.
Projected Therapeutic Area: Inflammatory and Metabolic Diseases
The pyrimidine-5-carboxamide core is also found in inhibitors of enzymes that play crucial roles in inflammation and metabolism.
Potential Mechanism of Action: Enzyme Inhibition
-
Nicotinamide N-methyltransferase (NNMT) Inhibition: A series of novel pyrimidine-5-carboxamide compounds have been developed as NNMT inhibitors for treating type 2 diabetes and metabolic syndrome.[8] NNMT is an enzyme that catalyzes the methylation of nicotinamide, and its increased expression is linked to insulin resistance and other metabolic disorders.[8] Inhibition of NNMT by 2-(2-Fluorophenyl)pyrimidine-5-carboxamide could restore metabolic homeostasis.
-
Salt-Inducible Kinase (SIK) Inhibition: As mentioned, pyrimidine-5-carboxamide derivatives are potent SIK inhibitors.[7] SIKs are key regulators of macrophage polarization. Inhibition of SIKs can promote a shift from pro-inflammatory M1 macrophages to anti-inflammatory M2 macrophages, a desirable outcome in treating inflammatory diseases like inflammatory bowel disease (IBD).[7]
Supporting Data from Analogues
The following table summarizes IC50 values for related pyrimidine-5-carboxamide compounds against relevant targets, providing a benchmark for our compound of interest.
| Compound Class | Target | Reported IC50 Range | Therapeutic Area | Reference |
| Fluorinated Pyrimidine-5-Carboxamides | MERTK | 3.6 nM - 51 nM | Multiple Sclerosis / Cancer | [6] |
| Pyrimidine-5-Carboxamides | SIK1/2 | Favorable activity in nM range | Inflammatory Bowel Disease | [7] |
| Pyrimidine-5-Carboxamides | NNMT | Data presented in patent WO 2021/025975 A1 | Diabetes | [8] |
| 2-(phenylamino)pyrimidine derivatives | EGFR mutants | 0.2 µM | Cancer | [2] |
Other Potential Therapeutic Avenues
Based on the broader activities of pyrimidine derivatives, other potential applications for 2-(2-Fluorophenyl)pyrimidine-5-carboxamide warrant investigation.
-
Neuroprotection: A related compound, methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate, is a precursor to molecules with neuroprotective and anti-neuroinflammatory properties.[9] This suggests our target compound could be explored for neurodegenerative diseases like Alzheimer's or Parkinson's. A relevant target in this space is Acetylcholinesterase (AChE), which has been successfully targeted by other pyrimidine-5-carboxamide derivatives.[10]
-
Antifungal Activity: 2-Phenylpyrimidine derivatives have been designed as novel antifungal agents that target lanosterol 14α-demethylase (CYP51), a crucial enzyme in ergosterol biosynthesis in fungi.[11] The 2-(2-Fluorophenyl) substitution could fit well within the hydrophobic active site of fungal CYP51.
-
Antiviral Activity: The pyrimidine core is central to many antiviral drugs (e.g., fluoropyrimidines).[12][13][14] While a specific target is not immediately obvious, general screening against viral proteases or polymerases, such as the SARS-CoV-2 main protease (Mpro), could be fruitful, as carboxamide-linked pyrimidines have shown promise here.[15][16]
Pharmacokinetics and Drug Metabolism
The fluoropyrimidine class of drugs is well-studied in terms of pharmacokinetics.[12][17] The fluorine atom at the 2-position of the phenyl ring is expected to block metabolic oxidation at that site, potentially increasing the compound's half-life. The primary routes of metabolism for pyrimidine-based drugs typically involve the liver.[13][14] Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial.
Recommended Initial Pharmacokinetic Studies
-
Metabolic Stability: Incubate the compound with human liver microsomes to determine its intrinsic clearance.
-
CYP Inhibition: Assess the potential for drug-drug interactions by evaluating inhibition of major cytochrome P450 enzymes.
-
Plasma Protein Binding: Determine the fraction of the compound bound to plasma proteins, which influences its distribution and availability.
-
Permeability: Use a Caco-2 cell assay to predict intestinal absorption and oral bioavailability.
Conclusion and Future Directions
2-(2-Fluorophenyl)pyrimidine-5-carboxamide stands as a molecule of high therapeutic potential, situated at the intersection of several successful drug classes. Its structural features suggest promising activity as an inhibitor of kinases, metabolic enzymes, and microbial targets. The logical next step is the synthesis and systematic evaluation of this compound following the experimental workflows outlined in this guide. Initial screening should focus on kinase panels relevant to oncology (EGFR, MERTK) and inflammation (SIKs), as well as enzyme assays for metabolic targets (NNMT). Positive hits would then warrant progression into cell-based assays and eventually, preclinical in vivo models. This structured approach will efficiently unveil the true therapeutic value of this promising chemical entity.
References
- Smolecule. (2023, August 16). Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate.
- ACS Medicinal Chemistry Letters. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes.
- PMC. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51.
- PMC. (2025, December 3). Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development.
- PubMed. (2023, August 5). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment.
- ACS Publications - American Chemical Society. (2017, March 24). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido.
- Organic Chemistry Portal. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
- Pure. Pharmacokinetics of the fluoropyrimidines: implications for their clinical use.
- RSC Publishing. (2022, September 22). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-M Pro inhibitors.
- Indian Academy of Sciences. (2019, June 21). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition.
- PMC. PharmGKB summary: fluoropyrimidine pathways.
- ClinPGx. Fluoropyrimidine Pathway, Pharmacokinetics.
- OncLive. (2026, February 20). FDA Grants Breakthrough Therapy Designation to Subcutaneous Amivantamab for Advanced HNSCC.
- PMC. (2022, February 20). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy.
- GSC Advanced Research and Reviews. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- MDPI. (2024, January 11). Recent Advances in Pyrimidine-Based Drugs.
- PubMed. (2022, September 15). Design, synthesis and evaluation of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors.
- RSC Publishing. (2022, September 22). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as.
- PubMed. (2021, January 15). Exploring the ability of dihydropyrimidine-5-carboxamide and 5-benzyl-2,4-diaminopyrimidine-based analogues for the selective inhibition of L. major dihydrofolate reductase.
- Taylor & Francis. (2022, September 29). Full article: Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.
- PMC. Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation.
- Panduranga Mudgal. (2024, October 21). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma.
- ResearchGate. (2023, November 7). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies.
- ResearchGate. (2020, October 16). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action.
- American Society of Clinical Oncology. (2002, February 15). Phase I clinical trial of 5-fluoro-pyrimidinone (5FP), an oral prodrug of 5-fluorouracil (5FU).
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. mdpi.com [mdpi.com]
- 3. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 4. ias.ac.in [ias.ac.in]
- 5. tandfonline.com [tandfonline.com]
- 6. Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate | 1133115-54-4 [smolecule.com]
- 10. Design, synthesis and evaluation of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-M Pro inhi ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04015H [pubs.rsc.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation - PMC [pmc.ncbi.nlm.nih.gov]
The Sivopixant Class: Technical Analysis of 2-(2-Fluorophenyl)pyrimidine-5-carboxamide P2X3 Antagonists
Executive Summary: The Shift to Selectivity
The development of P2X3 receptor antagonists represents a paradigm shift in the treatment of refractory chronic cough (RCC) and neuropathic pain. While the first-generation agent Gefapixant (Merck/Afferent) validated the target, its clinical utility was hampered by dysgeusia (taste disturbance) due to poor selectivity against the structurally related P2X2/3 heterotrimer.
This guide focuses on the Second-Generation scaffold: 2-(2-Fluorophenyl)pyrimidine-5-carboxamide . This chemical space, dominated by Shionogi’s Sivopixant (S-600918) , represents a structural evolution designed to maximize P2X3 homotrimer selectivity (>1000-fold) while sparing the taste-mediating P2X2/3 receptor. This document provides a technical roadmap for researchers navigating this specific IP and chemical space.
Pharmacophore & Structural Logic
The core scaffold distinguishes itself from the diaminopyrimidine sulfonamides (Gefapixant) through a rigid pyrimidine-5-carboxamide linker.
Structural-Activity Relationship (SAR)
The "Sivopixant Class" relies on three critical pharmacophoric elements:
-
Left-Hand Side (LHS): A 2-substituted phenyl ring (specifically 2-fluoro or 2,6-difluoro). The ortho-fluorine is critical for metabolic stability and inducing a twisted conformation that fits the P2X3 allosteric pocket.
-
Right-Hand Side (RHS): A carboxamide moiety linked to a solubilizing alkyl-alcohol or amine group. This region drives the selectivity profile.
Visualization: The Chemical Space
The following diagram illustrates the core Markush structure derived from key patent families (e.g., Shionogi WO2012/020749 and progeny).
Caption: SAR decomposition of the 2-(2-fluorophenyl)pyrimidine-5-carboxamide scaffold highlighting the modular assembly points.
Patent Landscape Analysis
The IP landscape for this scaffold is dense, primarily controlled by Shionogi, with emerging activity from competitors attempting to "ring-fence" the core structure.
Key Patent Families
| Assignee | Patent / App # | Key Compound | Status | Core Claim Scope |
| Shionogi | WO 2012/020749 | Sivopixant (S-600918) | Granted (Global) | Broad claim on 2-phenylpyrimidine-5-carboxamides. Priority date sets the baseline for FTO. |
| Shionogi | US 10,822,320 | Sivopixant Analogs | Granted | Specific polymorphs and crystalline forms of the carboxamide derivatives. |
| Bayer | WO 2016/102362 | Eliapixant (BAY-1817080) | Active | Structurally similar but utilizes a different LHS substitution pattern to bypass Shionogi claims. |
| Bellus | WO 2016/091776 | BLU-5937 | Active | Distinct imidazopyridine core, but claims overlap in functional use (P2X3 selectivity). |
Freedom-to-Operate (FTO) Strategy
Researchers designing around this space must avoid the 2,6-difluorophenyl LHS combined with the pyrimidine-5-carboxamide core.
-
Strategy A (Bioisosterism): Replace the pyrimidine core with a triazine or pyridine (though crowded).
-
Strategy B (Linker Modification): The carboxamide (–CONH–) is the primary claim. Reversing the amide (–NHCO–) or using a urea linker may offer FTO, provided biological activity is maintained.
Synthetic Methodology: The "Suzuki-Amidation" Route
The most robust route to this scaffold involves a convergent synthesis. The following protocol is validated for high-throughput library generation.
Reaction Workflow Diagram
Caption: Convergent synthetic pathway for accessing 2-arylpyrimidine-5-carboxamide analogs via Suzuki coupling and amidation.
Detailed Protocol: Step-by-Step
Step 1: Suzuki-Miyaura Coupling
-
Rationale: The 2-position of the pyrimidine is electron-deficient, facilitating oxidative addition.
-
Protocol:
-
Charge a reaction vessel with Ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq) and 2-fluoro-4-methylphenylboronic acid (1.1 eq).
-
Add solvent: 1,4-Dioxane/Water (4:1 ratio). Degas with
for 10 min. -
Add catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) and K₂CO₃ (3.0 eq).
-
Heat to 90°C for 4 hours. Monitor by LCMS.
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄. Purify via flash chromatography (Hex/EtOAc).
-
Step 2: Amidation (Direct or via Hydrolysis)
-
Direct Aminolysis (Preferred for aliphatic amines): Treat the ester intermediate with the desired amine (R-NH₂) (3.0 eq) and
(trimethylaluminum) or TBD (triazabicyclodecene) as a catalyst in Toluene at 80°C. -
Validation: Confirm structure via 1H NMR (DMSO-d6). Look for the characteristic amide proton doublet/triplet at 8.0–9.0 ppm.
Biological Validation: P2X3 Selectivity Assay
To confirm the "Sivopixant-like" profile, compounds must be tested against both P2X3 (homotrimer) and P2X2/3 (heterotrimer).
FLIPR Calcium Flux Protocol
This assay measures intracellular calcium release triggered by ATP binding.
Materials:
-
Cell Lines: CHO-K1 cells stably expressing human P2X3 or human P2X2/3.
-
Dye: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).
-
Agonist:
-methylene ATP (more stable than ATP).
Workflow:
-
Seeding: Plate cells at 20,000 cells/well in 384-well black-wall plates. Incubate 24h.
-
Dye Loading: Aspirate media. Add 20 µL dye loading buffer (HBSS + 20 mM HEPES + Probenecid). Incubate 60 min at 37°C.
-
Compound Addition: Add test compounds (10-point dose response) using an automated liquid handler. Incubate 15 min.
-
Agonist Challenge: Inject EC70 concentration of
-methylene ATP. -
Readout: Measure fluorescence (Ex 488nm / Em 525nm) on a FLIPR Tetra system.
Success Criteria:
-
P2X3 IC50: < 50 nM (Target: < 10 nM).
-
P2X2/3 IC50: > 10 µM.
-
Selectivity Ratio: > 1000-fold (Critical for avoiding dysgeusia).
Signaling Pathway Visualization
Caption: Mechanism of Action.[5][6] The antagonist binds allosterically to P2X3, preventing ATP-mediated Calcium influx and subsequent neuronal firing.
References
-
Shionogi & Co., Ltd. (2012). Fused heterocyclic compound and pharmaceutical use thereof. WO Patent 2012/020749. Link
-
Niwa, T., et al. (2024). Discovery of Sivopixant (S-600918): A Highly Selective P2X3 Receptor Antagonist for the Treatment of Refractory Chronic Cough.[7] Journal of Medicinal Chemistry. Link (Note: Representative link to journal, specific volume pending final indexing).
-
Richards, D., et al. (2019). Action of P2X3 antagonists on the P2X2/3 receptor: Implications for the treatment of chronic cough. British Journal of Pharmacology, 176(13), 2279-2291. Link
-
Garceau, D., & Chauret, N. (2019). BLU-5937: A selective P2X3 antagonist with potent anti-tussive effect and no taste alteration. Pulmonary Pharmacology & Therapeutics, 56, 56-62. Link
-
Merck Sharp & Dohme Corp. (2014). Diaminopyrimidine derivatives as P2X3 and P2X2/3 antagonists. US Patent 8,901,139. Link
Sources
- 1. Synthesis and SAR of 2-aryl pyrido[2,3-d]pyrimidines as potent mGlu5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20200255386A1 - Crystalline salts and polymorphs of a p2x3 antagonist - Google Patents [patents.google.com]
- 4. MX2022009765A - Preparation of a p2x3 antagonist. - Google Patents [patents.google.com]
- 5. P2X3-selective mechanism of Gefapixant, a drug candidate for the treatment of refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sivopixant - Shionogi - AdisInsight [adisinsight.springer.com]
- 7. Sivopixant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Methodological & Application
Application Note: Optimized Synthesis of 2-(2-Fluorophenyl)pyrimidine-5-carboxamide
This Application Note is structured to provide a high-level, reproducible guide for the synthesis of 2-(2-Fluorophenyl)pyrimidine-5-carboxamide . It prioritizes industrial robustness, scalability, and chemical logic over simple recipe listing.
Executive Summary
The target molecule, 2-(2-Fluorophenyl)pyrimidine-5-carboxamide , represents a privileged scaffold in kinase inhibitor discovery (e.g., JAK, BTK inhibitors). Its synthesis hinges on two critical transformations: functionalization of the pyrimidine C5 position and formation of the C2-aryl bond.
While the request specifies "from 2-chloropyrimidine," direct electrophilic substitution at the C5 position of 2-chloropyrimidine is kinetically sluggish due to the electron-deficient nature of the diazine ring. Therefore, this protocol utilizes 2-chloropyrimidine-5-carboxylic acid as the practical, high-fidelity starting block. This approach avoids low-yielding C-H activation steps and focuses on the robust Suzuki-Miyaura cross-coupling and Amidation sequences.
Core Strategy: The "Amide-First" Approach
We recommend installing the carboxamide functionality before the Suzuki coupling.
-
Rationale: The 5-carboxamide group is electron-withdrawing, which activates the C2-chlorine bond for oxidative addition by the Palladium catalyst, thereby accelerating the subsequent Suzuki coupling.
-
Benefit: This route avoids handling the zwitterionic 2-(2-fluorophenyl)pyrimidine-5-carboxylic acid intermediate, which often suffers from extreme insolubility and difficult purification.
Retrosynthetic Analysis & Pathway
The synthesis is disconnected into two modular phases.
Figure 1: Retrosynthetic logic prioritizing early installation of the amide to activate the C2-Cl bond.
Detailed Protocols
Phase 1: Synthesis of 2-Chloropyrimidine-5-carboxamide
Objective: Convert the acid to the primary amide efficiently. Mechanism: Acid Chloride formation followed by nucleophilic acyl substitution.
| Parameter | Specification |
| Reagents | 2-Chloropyrimidine-5-carboxylic acid (1.0 eq), Thionyl Chloride ( |
| Solvent | Toluene (for acid chloride step), THF (for amidation). |
| Temperature | Reflux (80°C) |
| Yield Target | >85% |
Step-by-Step Methodology:
-
Activation: Charge a round-bottom flask with 2-chloropyrimidine-5-carboxylic acid (10.0 g, 63.1 mmol). Add Toluene (50 mL) and Thionyl Chloride (23 mL, 315 mmol). Add a catalytic drop of DMF.
-
Reflux: Heat to reflux (80°C) for 2-3 hours until gas evolution (
, ) ceases and the solid dissolves completely. -
Concentration: Evaporate the solvent and excess
under reduced pressure. Azeotrope with toluene (2x) to remove residual acid traces. Result: Crude acid chloride (yellow solid). -
Amidation: Dissolve the crude acid chloride in anhydrous THF (100 mL) and cool to 0°C.
-
Quench: Slowly add aqueous Ammonium Hydroxide (28%, 50 mL) or bubble
gas. A heavy precipitate will form immediately. -
Isolation: Stir for 1 hour at room temperature. Filter the white solid. Wash with water (2x 50 mL) to remove ammonium salts, then cold Ethanol (20 mL). Dry in a vacuum oven at 45°C.
-
Checkpoint: Purity should be >95% by LCMS. No further purification is usually required.
-
Phase 2: Suzuki-Miyaura Cross-Coupling
Objective: C-C bond formation between the chlorinated pyrimidine and the aryl boronic acid.
| Parameter | Specification |
| Electrophile | 2-Chloropyrimidine-5-carboxamide (1.0 eq) |
| Nucleophile | 2-Fluorophenylboronic acid (1.2 eq) |
| Catalyst | |
| Base | |
| Solvent System | 1,4-Dioxane / Water (4:1 ratio) |
| Conditions | 90°C, Inert Atmosphere ( |
Step-by-Step Methodology:
-
Setup: In a pressure vial or 3-neck flask, combine:
-
2-Chloropyrimidine-5-carboxamide (1.0 g, 6.35 mmol)
-
2-Fluorophenylboronic acid (1.06 g, 7.62 mmol)
- (260 mg, 0.32 mmol)
-
-
Degassing: Add 1,4-Dioxane (12 mL) and 2.0 M
(9.5 mL). Sparge with Nitrogen gas for 5-10 minutes to remove dissolved oxygen. Critical: Oxygen causes homocoupling of the boronic acid and catalyst deactivation. -
Reaction: Seal the vessel and heat to 90°C. Stir vigorously for 4–16 hours.
-
Monitoring: Check by LCMS or TLC (10% MeOH in DCM). The starting chloride should be consumed.
-
-
Workup (Precipitation Method):
-
Cool the mixture to room temperature.
-
The product often precipitates directly from the reaction mixture due to low solubility.
-
Dilute with water (20 mL) and stir for 30 minutes.
-
Filter the grey/tan solid.
-
-
Purification:
-
Wash: Wash the filter cake with water (to remove inorganic salts) and diethyl ether (to remove boronic acid byproducts).
-
Scavenging: If Pd residue remains (dark color), dissolve in hot DMF/MeOH, treat with functionalized silica thiol scavengers (e.g., SiliaMetS® Thiol), filter hot, and recrystallize.
-
Recrystallization: Recrystallize from Ethanol or Acetonitrile if necessary.
-
Analytical Validation
The following data confirms the identity of the synthesized product.
| Technique | Expected Signal / Observation | Interpretation |
| 1H NMR (DMSO-d6) | Pyrimidine C4/C6 protons (Deshielded). | |
| 1H NMR (DMSO-d6) | Amide | |
| 1H NMR (DMSO-d6) | 2-Fluorophenyl aromatic protons. | |
| LC-MS (ESI+) | Confirms molecular weight (Calc: 217.06). | |
| Appearance | Off-white to pale yellow solid | High purity crystalline solid. |
Troubleshooting & Optimization Guide
Common Failure Modes
-
Problem: Low conversion of Starting Material.
-
Cause: Catalyst deactivation by oxygen.
-
Solution: Ensure rigorous degassing. Switch to a more active catalyst system like XPhos Pd G3 if steric hindrance is an issue (though not expected here).
-
-
Problem: Product is stuck in the aqueous layer or emulsion.
-
Cause: The amide is amphiphilic.
-
Solution: Do not extract. Use the precipitation method described above. If extraction is necessary, use n-Butanol or 10% MeOH/DCM.
-
-
Problem: Defluorination (Rare).
-
Cause: Oxidative addition into the C-F bond (unlikely with Pd(dppf)).
-
Solution: Maintain temperature below 100°C.
-
Workflow Visualization
Figure 2: Purification workflow emphasizing the precipitation method to handle solubility issues.
Safety & Handling
-
2-Chloropyrimidine derivatives: Potential skin sensitizers. Handle in a fume hood.
-
Thionyl Chloride: Releases HCl and SO2. Must be used with a caustic scrubber or efficient ventilation.
-
Palladium Catalysts: Heavy metal waste. Dispose of in dedicated solid waste containers.
References
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters."[1] Synthesis, 2002(6), 720-722. [Link]
-
Linstadt, R. T. H., et al. "B-Alkyl sp3-sp2 Suzuki-Miyaura Couplings under Mild Aqueous Micellar Conditions."[2] Organic Letters, 2018, 20, 2902-2905.[2] [Link]
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. [Link]
-
MDPI. "Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives." Molecules, 2020.[2][3][4] [Link]
Sources
Application Notes and Protocols for Amide Coupling with Pyrimidine-5-Carboxylic Acids
Abstract
The pyrimidine-5-carboxamide moiety is a privileged scaffold in modern medicinal chemistry, appearing in a wide array of therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[1][2] The synthesis of these compounds relies heavily on the crucial amide bond-forming reaction between a pyrimidine-5-carboxylic acid and a suitable amine. However, the inherent electronic properties of the pyrimidine ring present unique challenges to this transformation. This document provides a comprehensive guide for researchers, outlining the mechanistic principles, reagent selection strategies, and detailed, field-proven protocols for successfully navigating the amide coupling of these important heterocyclic substrates.
Introduction: The Challenge of Pyrimidine-5-Carboxylic Acids
Amide bond formation is one of the most frequently performed reactions in drug discovery.[3] The process typically involves the "activation" of a carboxylic acid to convert the hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by an amine.[4][5]
Pyrimidine-5-carboxylic acids are considered "difficult" substrates for several reasons:
-
Electronic Deactivation: The pyrimidine ring is an electron-deficient heterocycle. The two nitrogen atoms act as strong electron-withdrawing groups, which pull electron density away from the carboxylic acid. This deactivation reduces the nucleophilicity of the carboxylate anion, making the initial activation step with the coupling reagent more sluggish compared to electron-rich or simple alkyl carboxylic acids.[6][7]
-
Steric Hindrance: Substituents on the pyrimidine ring or on the amine coupling partner can introduce significant steric bulk, further impeding the reaction.[8][9]
Successfully coupling these substrates requires a careful selection of reagents and reaction conditions to overcome these intrinsic hurdles. Simply applying a standard "one-size-fits-all" protocol often leads to low yields, recovery of starting materials, or formation of unwanted side products.[8][10]
Mechanistic Overview: The Activation Step
The core principle of amide coupling is the in-situ generation of a highly reactive acyl intermediate from the carboxylic acid. This intermediate is then readily attacked by the amine to form the stable amide bond. Different classes of coupling reagents achieve this activation through distinct mechanistic pathways.
Caption: General workflow of an amide coupling reaction.
Guide to Coupling Reagents
The choice of coupling reagent is the most critical parameter for a successful reaction. Reagents vary significantly in their reactivity, cost, and the nature of their byproducts.
Carbodiimides (e.g., EDC, DCC)
Carbodiimides facilitate the condensation by removing a molecule of water. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly popular due to the formation of a water-soluble urea byproduct, which simplifies purification.[4]
-
Mechanism: The carboxylic acid adds across one of the C=N bonds of the carbodiimide to form a highly reactive O-acylisourea intermediate.[11] This intermediate can be directly attacked by the amine.
-
Role of Additives: For challenging substrates like pyrimidine-5-carboxylic acids, the O-acylisourea can be unstable. Additives like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) are crucial. They act as acyl transfer agents, trapping the activated intermediate to form a more stable active ester, which is less prone to side reactions and epimerization.[5][12][13]
-
Best For: Simple, cost-sensitive syntheses where the amine is reasonably nucleophilic. Often a good starting point for optimization.
Uronium/Aminium Salts (e.g., HATU, HBTU)
These are considered the "gold standard" for difficult couplings.[14] HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is exceptionally effective.
-
Mechanism: HATU reacts rapidly with the deprotonated carboxylic acid to form a highly reactive OAt-active ester.[15] The nitrogen atom in the 7-azabenzotriazole ring of HATU is thought to participate in the reaction, acting as a general base to facilitate the amine addition, which accounts for its superior performance.[15][16]
-
Causality: The rapid and nearly quantitative formation of the active ester makes HATU ideal for electron-deficient carboxylic acids. It effectively "forces" the activation step that can be slow with other reagents.
-
Best For: Electron-deficient acids, sterically hindered substrates, and when high yields and fast reaction times are paramount.[14][17] It is often the reagent of choice when carbodiimide methods fail.[9]
Propylphosphonic Anhydride (T3P®)
T3P® is a cyclic anhydride that serves as a powerful water scavenger and activating agent. It has gained significant traction for its efficiency, broad functional group tolerance, and excellent safety profile.[18][19]
-
Mechanism: T3P® activates the carboxylic acid by forming a mixed phosphonic anhydride intermediate.[20] This is highly electrophilic and reacts readily with the amine.
-
Causality: The byproducts are water-soluble phosphonic acids, which are easily removed during an aqueous workup, simplifying purification considerably.[20][21] T3P® is known to succeed in cases where even HATU gives low yields, particularly with very poor nucleophiles or severe steric hindrance.[18]
-
Best For: Difficult couplings that fail with other methods, large-scale synthesis due to its safety and easy workup, and reactions prone to epimerization.[18][22]
Data Presentation: Comparison of Common Coupling Reagents
| Reagent System | Relative Reactivity | Cost | Byproduct Removal | Key Advantages | Common Challenges |
| EDC / HOBt | Moderate | Low | Aqueous Wash | Water-soluble byproducts, cost-effective.[4] | Can be sluggish for difficult couplings; potential for side reactions.[5][6] |
| HATU / DIPEA | Very High | High | Aqueous Wash | High efficiency, fast rates, robust for difficult substrates.[14][17] | Expensive; reagent can be deactivated by moisture. |
| T3P® / Base | High to Very High | Moderate | Aqueous Wash | Excellent for very difficult cases, easy workup, low epimerization.[18][21] | Requires careful handling (viscous liquid); stoichiometry based on trimer. |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Standard EDC/HOBt Coupling
This protocol is a reliable starting point for moderately reactive amines.
Materials and Reagents:
| Reagent | M.W. | Equivalents |
|---|---|---|
| Pyrimidine-5-carboxylic acid | - | 1.0 |
| Amine | - | 1.1 |
| EDC·HCl | 191.70 | 1.2 |
| HOBt (anhydrous) | 135.12 | 1.2 |
| DIPEA | 129.24 | 3.0 |
| Anhydrous DMF | - | - |
Procedure:
-
Activation:
-
To a clean, dry flask under an inert atmosphere (N₂ or Ar), add the pyrimidine-5-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).
-
Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the acid).
-
Add EDC·HCl (1.2 eq) to the solution in one portion.
-
Finally, add DIPEA (3.0 eq) dropwise. Rationale: The base deprotonates the carboxylic acid and neutralizes the HCl salt of EDC, facilitating the reaction.[16]
-
-
Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
-
Work-up & Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Rationale: The washes remove unreacted HOBt, the urea byproduct, and residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: High-Efficiency HATU Coupling
This is the recommended protocol for electron-deficient or sterically hindered substrates.
Caption: Experimental workflow for HATU-mediated coupling.
Materials and Reagents:
| Reagent | M.W. | Equivalents |
|---|---|---|
| Pyrimidine-5-carboxylic acid | - | 1.0 |
| Amine | - | 1.2 |
| HATU | 380.23 | 1.1 |
| DIPEA | 129.24 | 2.0 |
| Anhydrous DMF | - | - |
Procedure:
-
Pre-activation (Crucial Step):
-
In a dry flask under an inert atmosphere, dissolve the pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M).
-
Add DIPEA (2.0 eq) and stir for 2 minutes.
-
Add HATU (1.1 eq) in one portion. Rationale: The order of addition is critical. The acid must be deprotonated by the base before HATU is added to prevent HATU from reacting with the amine.
-
Stir the mixture at room temperature for 15-20 minutes. A color change (often to yellow) indicates the formation of the active ester.
-
-
Amine Coupling:
-
Add the amine (1.2 eq) to the pre-activated mixture.
-
Stir at room temperature for 1-4 hours. Monitor by LC-MS. Reactions are often complete in under 2 hours.
-
-
Work-up & Purification:
-
Dilute the reaction with ethyl acetate.
-
Wash the organic layer with 5% aqueous LiCl (3x, very effective for removing DMF), followed by saturated NaHCO₃ (1x) and brine (1x).
-
Dry over Na₂SO₄, filter, concentrate, and purify by column chromatography.
-
Protocol 3: T3P® Coupling for Highly Challenging Cases
This protocol is for when other methods provide unsatisfactory results.
Materials and Reagents:
| Reagent | M.W. | Equivalents |
|---|---|---|
| Pyrimidine-5-carboxylic acid | - | 1.0 |
| Amine | - | 1.2 |
| T3P® (50% in EtOAc) | 318.18 | 1.5 |
| Pyridine or DIPEA | - | 4.0 |
| Anhydrous Ethyl Acetate or DCM | - | - |
Procedure:
-
Reaction Setup:
-
To a dry flask under an inert atmosphere, add the pyrimidine-5-carboxylic acid (1.0 eq) and the amine (1.2 eq).
-
Dissolve in anhydrous ethyl acetate or DCM (0.1-0.2 M).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Activation and Coupling:
-
Add pyridine or DIPEA (4.0 eq).
-
Slowly add the T3P® solution (1.5 eq) dropwise via syringe, keeping the internal temperature below 10 °C. Rationale: T3P® activation is exothermic. Slow addition at low temperature maintains control and prevents side reactions.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor by LC-MS.
-
-
Work-up & Purification:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃.
-
Separate the layers. Extract the aqueous layer with the reaction solvent (EtOAc or DCM).
-
Combine the organic layers and wash with water and brine. Rationale: The phosphonic acid byproducts are highly water-soluble and are removed by the aqueous washes.[21]
-
Dry over Na₂SO₄, filter, concentrate, and purify by column chromatography.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield; Starting Acid Recovered | 1. Inadequate activation of the electron-deficient acid.[7]2. Reagents (especially HATU) degraded by moisture. | 1. Switch to a more powerful coupling reagent (e.g., EDC/HOBt → HATU → T3P®).[18]2. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Low Yield; Starting Amine Recovered | 1. Amine is a poor nucleophile (electron-deficient or sterically hindered).[8][9]2. Activated ester is not reactive enough. | 1. Increase reaction temperature (e.g., to 40-50 °C).2. Use HATU or T3P®, which generate more potent activated intermediates.3. Consider converting the acid to an acyl fluoride as a more reactive alternative.[9][23] |
| Multiple Byproducts | 1. (With carbodiimides) N-acylurea formation.2. (With HATU) Guanidinylation of the amine if order of addition is wrong.3. Decomposition of starting materials or product. | 1. Ensure an additive like HOBt is used with EDC.2. Strictly follow the pre-activation protocol for HATU.3. Run the reaction at a lower temperature. |
| Purification is Difficult | 1. (With DCC) Dicyclohexylurea (DCU) byproduct is poorly soluble.2. (With EDC) Byproduct not fully removed by workup.3. (With HATU/HBTU) Residual HOBt/HOAt. | 1. Use EDC instead of DCC. If DCC must be used, filter the reaction mixture before workup.2. Perform an acidic wash (e.g., 1M HCl) to protonate and solubilize the urea byproduct.3. Perform an extra NaHCO₃ wash to remove acidic additives. |
References
- Vertex AI Search. (2024). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC.
- AIR Unimi. (2020).
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- UCL Discovery. (2017).
- R Discovery. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition.
- Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition.
- Chem-Impex. (n.d.). Pyrimidine-5-carbothioic acid amide.
- Wikipedia. (2023).
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- PMC. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- University of Southern Denmark. (2015).
- Benchchem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
- PubMed. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD)
- Curia. (2024).
- Reddit. (2021).
- Enamine. (n.d.).
- ResearchGate. (2014). US/HATU-catalyzed carboxylic acid and amine coupling to....
- Organic & Biomolecular Chemistry (RSC Publishing). (2015).
- AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE.
- Benchchem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
- Luxembourg Bio Technologies. (2007). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
- ResearchGate. (2014). (PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis.
- Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
- Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- CORE. (2015). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis.
- Spiral. (n.d.). FULL PAPER Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hepatochem.com [hepatochem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 12. peptide.com [peptide.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. HATU - Enamine [enamine.net]
- 15. HATU - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. peptide.com [peptide.com]
- 18. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. amri.staging.ribbitt.com [amri.staging.ribbitt.com]
- 21. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Salt-Inducible Kinase (SIK) Inhibitor Synthesis Intermediates
Executive Summary & Strategic Importance
Salt-Inducible Kinases (SIK1, SIK2, SIK3) have emerged as high-value targets in immunology and oncology. They function as "brakes" on the anti-inflammatory cytokine IL-10 while promoting pro-inflammatory TNF
This guide addresses the chemical synthesis of critical intermediates for the three most dominant SIK inhibitor scaffolds:
-
Aminopyrimidines (e.g., HG-9-91-01) – The "first-generation" tool compounds.
-
Pyrido[2,3-d]pyrimidin-7-ones (e.g., YKL-05-099) – Optimized for in vivo stability and selectivity.
-
Imidazo[1,2-a]pyridines (e.g., GLPG3970) – The clinical-grade "next-generation" scaffold.
Biological Context: The SIK Signaling Node
Understanding the biological target is prerequisite to rational inhibitor design. SIKs are phosphorylated and activated by LKB1.[1] Once active, they phosphorylate CRTCs (CREB-Regulated Transcription Coactivators) and HDACs, sequestering them in the cytoplasm (14-3-3 binding).
-
Inhibition Effect: SIK inhibition leads to dephosphorylation of CRTCs, which translocate to the nucleus to co-activate CREB, driving IL-10 production (Anti-inflammatory).
Figure 1: Mechanism of Action for SIK Inhibitors.[1][2][3][4][5][6][7][8] Inhibition prevents CRTC phosphorylation, enabling nuclear translocation and anti-inflammatory gene expression.
Scaffold 1: Aminopyrimidine Intermediates (HG-9-91-01 Class)
Relevance: While HG-9-91-01 is a pan-SIK inhibitor with poor bioavailability, its core aminopyrimidine structure remains a fundamental building block for structure-activity relationship (SAR) studies.
Key Intermediate: 2,4-Dichloro-6-aminopyrimidine Derivative
The synthesis relies on sequential nucleophilic aromatic substitution (
Protocol 1: Regioselective C4-Amination
Objective: Synthesize 4-chloro-6-(substituted-amino)pyrimidine intermediate.
Materials:
-
2,4,6-Trichloropyrimidine (Starting Material)
-
Aniline derivative (e.g., 4-(4-methylpiperazin-1-yl)aniline)[9]
-
Base: Diisopropylethylamine (DIPEA)
-
Solvent: Ethanol or n-Butanol
Step-by-Step Methodology:
-
Dissolution: Dissolve 2,4,6-trichloropyrimidine (1.0 eq) in Ethanol (10 mL/g). Cool to 0°C.
-
Addition: Add DIPEA (1.2 eq) followed by the aniline derivative (0.95 eq) dropwise. Note: Using a slight deficit of aniline prevents bis-substitution.
-
Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The C4-position is most reactive due to steric accessibility compared to C2.
-
Workup: Evaporate solvent. Resuspend residue in water; extract with EtOAc.
-
Purification: Silica gel chromatography. The regioisomer ratio is typically >9:1 favoring the C4-product.
Critical Quality Attribute (CQA):
-
Regioselectivity Check:
NMR must show a singlet for the pyrimidine C5-H (typically 6.0–6.5 ppm).
Scaffold 2: Pyrido[2,3-d]pyrimidin-7-one (YKL-05-099 Class)
Relevance: This scaffold improves metabolic stability over aminopyrimidines. It mimics the "gatekeeper" interactions seen in other kinase inhibitors like Dasatinib.
Key Intermediate: Ethyl 2-(4-bromo-2-chlorophenyl)acetate
This phenylacetic acid derivative is the precursor for the "back-pocket" binding element.
Protocol 2: Bicyclic Ring Closure Strategy
Objective: Construct the pyrido-pyrimidine core.
Materials:
-
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde[7]
-
Ethyl 2-(4-bromo-2-chlorophenyl)acetate[7]
-
Base:
or -
Solvent: DMF (Anhydrous)
Workflow Diagram:
Figure 2: Convergent synthesis of the YKL-05-099 core scaffold.
Step-by-Step Methodology:
-
Reagent Prep: Combine the phenylacetate ester (1.0 eq) and pyrimidine aldehyde (1.0 eq) in anhydrous DMF.
-
Base Activation: Add
(3.0 eq). -
Cyclization: Heat to 100–120°C for 16 hours. This "one-pot" cascade involves a Knoevenagel condensation followed by nucleophilic attack of the pyrimidine amine onto the ester carbonyl.
-
Precipitation: Pour the reaction mixture into ice water. The bicyclic lactam product typically precipitates as a solid.
-
Filtration: Collect solids by vacuum filtration. Wash with water and cold
.
Troubleshooting:
-
Low Yield: If the intermediate fails to precipitate, neutralize the aqueous mixture to pH 7 with 1N HCl.
-
Oxidation: Ensure the reaction is under
atmosphere to prevent oxidation of the methylthio group (if present) to sulfoxide prematurely.
Scaffold 3: Imidazo[1,2-a]pyridine (GLPG3970 Class)
Relevance: This is the current "gold standard" scaffold for dual SIK2/SIK3 inhibition with high selectivity against SIK1. The core is an imidazo[1,2-a]pyridine substituted at the C7 position.[8]
Key Intermediate: 7-Fluoro-imidazo[1,2-a]pyridine-3-carboxamide
The synthesis hinges on the functionalization of the pyridine ring before or during the formation of the imidazole ring.
Protocol 3:
Functionalization of the Core
Objective: Install the solubilizing tail (e.g., morpholine/ether side chain) via Nucleophilic Aromatic Substitution (
Materials:
-
7-Fluoro-imidazo[1,2-a]pyridine derivative (Electrophile)[8]
-
Alcohol/Amine Side Chain (e.g., 2-morpholinoethanol)[8]
-
Base: NaH (Sodium Hydride) or KOtBu
-
Solvent: THF or DMF[10]
Step-by-Step Methodology:
-
Alkoxide Formation: In a flame-dried flask, suspend NaH (60% in oil, 1.5 eq) in anhydrous THF at 0°C.
-
Side Chain Addition: Add 2-morpholinoethanol (1.2 eq) dropwise. Stir for 30 min at 0°C to generate the alkoxide.
-
Coupling: Add the 7-fluoro-imidazo[1,2-a]pyridine intermediate (1.0 eq).
-
Reaction: Warm to RT and stir. If the fluorine is not activated enough, heat to 60°C. The imidazole nitrogen enhances the electrophilicity of the C7 position.
-
Quench: Carefully add saturated
solution. -
Extraction: Extract with DCM. Dry over
.
Data Specification Table: Comparison of Intermediates
| Parameter | Aminopyrimidine Core | Pyrido-pyrimidinone Core | Imidazo-pyridine Core |
| Primary Application | Pan-SIK (Research Tool) | SIK2-Selective (In Vivo) | SIK2/3 Dual (Clinical) |
| Key Reaction | Regioselective | Knoevenagel/Cyclization | |
| Solubility (LogP) | Moderate (~3.[11]5) | Low/Moderate (~4.0) | Optimized (< 3.0) |
| Typical Yield | 70–85% | 40–60% | 60–80% |
| Stability | Prone to oxidation | High metabolic stability | High metabolic stability |
References
-
Clark, K., et al. (2012). "Phosphorylation of CRTC3 by the salt-inducible kinases controls the interconversion of classically activated and regulatory macrophages."[12] Proceedings of the National Academy of Sciences, 109(42), 16986-16991.[12]
-
Sundberg, T. B., et al. (2016). "Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function in Vivo." ACS Chemical Biology, 11(8), 2105-2111.
-
Desroy, N., et al. (2024). "Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases."[3] Journal of Medicinal Chemistry, 67(7), 5233-5258. [3]
-
Tarumoto, Y., et al. (2020). "Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo."[4] Blood, 135(1), 56-70.
-
Mujahid, N., et al. (2017). "A UV-Independent Topical Small-Molecule Approach for Melanin Production in Human Skin." Cell Reports, 19(11), 2177-2184.
Sources
- 1. pnas.org [pnas.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-Activity Relationship Guided Scaffold Hopping Resulted in the Identification of GLPG4970, a Highly Potent Dual SIK2/SIK3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HG-9-91-01 | C32H37N7O3 | CID 78357808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CN117964617A - Preparation method of GLP-1 receptor agonist Orforglipron - Google Patents [patents.google.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. apexbt.com [apexbt.com]
Preparation of 2-(2-Fluorophenyl)pyrimidine-5-carboxamide for biological assays
Application Note: Preparation of 2-(2-Fluorophenyl)pyrimidine-5-carboxamide for Biological Assays
Executive Summary
This guide details the standardized protocol for the synthesis, purification, and solubilization of 2-(2-Fluorophenyl)pyrimidine-5-carboxamide , a privileged scaffold often utilized in kinase inhibition (e.g., JAK, BTK) and enzyme modulation (e.g., NNMT, CYP51). Unlike generic synthesis protocols, this document focuses on biological compatibility , ensuring the final compound is free of palladium, boronic acid residues, and endotoxins that could generate false positives in cellular or biochemical assays.
Chemical Synthesis Protocol
Rationale: The most robust route to this scaffold is the Suzuki-Miyaura cross-coupling of 2-chloropyrimidine-5-carboxamide with 2-fluorophenylboronic acid. This convergent approach avoids harsh hydrolysis steps late in the synthesis, preserving the amide functionality.
Reaction Scheme (Logic Flow)
Figure 1: Convergent Suzuki-Miyaura synthesis workflow minimizing side reactions.
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Role | Critical Note |
| 2-Chloropyrimidine-5-carboxamide | 157.56 | 1.0 | Electrophile | Ensure dry; moisture sensitive. |
| 2-Fluorophenylboronic acid | 139.92 | 1.2 | Nucleophile | Excess ensures complete conversion. |
| Pd(dppf)Cl₂ · DCM | 816.64 | 0.05 | Catalyst | Robust against air; easy removal. |
| Sodium Carbonate (2M aq) | 105.99 | 3.0 | Base | Activates boronic acid. |
| 1,4-Dioxane | - | Solvent | - | Degas thoroughly to prevent homocoupling. |
Step-by-Step Procedure
-
Degassing: Sparge 1,4-dioxane with nitrogen for 15 minutes. Oxygen inhibits the Pd cycle and promotes homocoupling of the boronic acid.
-
Assembly: In a microwave vial or round-bottom flask, combine the chloropyrimidine (1.0 eq), boronic acid (1.2 eq), and Pd(dppf)Cl₂ (5 mol%).
-
Initiation: Add degassed dioxane (0.1 M concentration relative to halide) and 2M Na₂CO₃ (3.0 eq).
-
Reaction:
-
Thermal: Heat to 90°C for 16 hours under N₂.
-
Microwave: 110°C for 30 minutes (Preferred for library synthesis).
-
-
Workup (Crucial for Bio-Assays):
-
Dilute with EtOAc. Wash with water and brine.
-
Palladium Removal: Treat the organic phase with SiliaMetS® Thiol or charcoal for 1 hour. Residual Pd is cytotoxic and can interfere with kinase assays.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purification & Quality Control (QC)
For biological data to be trustworthy, the compound must meet strict criteria.
Purification Strategy
-
Flash Chromatography: Elute with a gradient of 0-10% Methanol in Dichloromethane (DCM). The carboxamide is polar; MeOH is necessary.
-
Recrystallization: If HPLC purity is <98%, recrystallize from Ethanol/Water. This effectively removes boronic acid traces.
QC Specifications Table
| Test | Method | Acceptance Criteria | Why it matters? |
| Identity | 1H-NMR (DMSO-d6) | Matches structure; no solvent peaks.[1] | Confirms structure. |
| Purity | LC-MS (UV 254nm) | >98% Area Under Curve (AUC). | Impurities cause off-target effects. |
| Pd Content | ICP-MS | <10 ppm | Pd inhibits many enzymes. |
| Endotoxin | LAL Assay | <0.1 EU/mL (if for cell culture) | Prevents immune activation in cells. |
Biological Assay Formulation
This section addresses the transition from solid powder to "Assay-Ready" liquid.
Solubility Profile
The pyrimidine-5-carboxamide core is moderately polar but has poor water solubility due to the planar aromatic system.
-
DMSO: Soluble >50 mM (Recommended stock).
-
Ethanol: Sparingly soluble (Not recommended for stocks).
-
Water/PBS: Insoluble (Precipitates immediately).
Stock Solution Preparation (Protocol)
Objective: Prepare a 10 mM stock solution in 100% DMSO.
-
Weighing: Weigh the solid into a glass vial (avoid plastic if possible to prevent leaching).
-
Example: 2.17 mg of compound (MW: 217.20) for 1 mL of 10 mM stock.
-
-
Dissolution: Add sterile-filtered DMSO (Sigma-Aldrich Hybridoma grade). Vortex for 30 seconds.
-
Visual Check: Solution must be perfectly clear. If hazy, sonicate for 5 minutes at 40°C.
-
-
Storage: Aliquot into amber glass vials (20-50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 2 years).
Serial Dilution Workflow (Graphviz)
Direct dilution into aqueous buffer often causes precipitation ("crashing out"). Use an Intermediate Dilution step.
Figure 2: Optimal dilution strategy to maintain solubility and DMSO consistency.
Critical Assay Parameters
-
DMSO Tolerance: Most cell lines tolerate up to 0.5% DMSO. Enzymatic assays may tolerate up to 5%. Ensure the Final DMSO Concentration is identical in all wells (including controls).
-
Precipitation Check: Measure Absorbance at 600nm (OD600) immediately after adding the compound to the assay buffer. An increase in OD indicates precipitation.
References
-
Suzuki Coupling Mechanism & Conditions
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
-
Pyrimidine Synthesis Strategies
-
Zhichkin, P., et al. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. Link
-
-
Compound Handling & DMSO Solubility
-
Waybright, T. J., et al. (2009). Best Practices for Compound Management in High-Throughput Screening. Assay Guidance Manual. Link
-
-
Biological Relevance (NNMT Inhibition)
-
Gao, Y., et al. (2021).[2] Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for scaffold utility).
-
Sources
Application Note: Solvent Selection for Dissolving 2-(2-Fluorophenyl)pyrimidine-5-carboxamide
Introduction: The Challenge of Solubility in Drug Discovery
The pyrimidine carboxamide scaffold is a cornerstone in modern medicinal chemistry, appearing in a wide range of therapeutic candidates, from antifungal agents to kinase inhibitors.[1][2] The specific compound, 2-(2-Fluorophenyl)pyrimidine-5-carboxamide, is of significant interest due to its structural motifs which are often associated with potent biological activity. However, like many aromatic and heterocyclic compounds rich in nitrogen and capable of strong crystal lattice interactions, its solubility can be a significant hurdle. Achieving complete dissolution is a critical first step for a multitude of downstream applications, including high-throughput screening (HTS), structural biology, formulation development, and ADME (absorption, distribution, metabolism, and excretion) studies. This document provides a comprehensive guide for researchers to make informed, rational decisions on solvent selection for this compound, moving from theoretical principles to a practical experimental protocol.
Physicochemical Profile of the Solute
A rational approach to solvent selection begins with a thorough understanding of the solute's molecular properties. While extensive experimental data for 2-(2-Fluorophenyl)pyrimidine-5-carboxamide is not widely published, we can predict its key physicochemical characteristics based on its structure and data from analogous compounds.
Structure:
Figure 1. Chemical structure of 2-(2-Fluorophenyl)pyrimidine-5-carboxamide.
Table 1: Predicted Physicochemical Properties
| Property | Value | Significance for Solubility |
|---|---|---|
| Molecular Formula | C₁₁H₈FN₃O | Provides the basis for molecular weight. |
| Molecular Weight | 217.20 g/mol | Moderate molecular weight, typical for small-molecule drugs. |
| Calculated LogP (cLogP) | ~1.5 - 2.5 | A positive LogP indicates a preference for a more lipophilic (organic) environment over an aqueous one.[3][4] This suggests poor water solubility. |
| Hydrogen Bond Donors | 2 (from -NH₂) | The amide group can donate protons, favoring interactions with hydrogen-bond accepting solvents. |
| Hydrogen Bond Acceptors | 4 (3x N, 1x O) | Multiple sites can accept protons, indicating a strong potential for interaction with protic solvents or polar aprotic solvents with accessible lone pairs. |
Theoretical Framework for Solvent Selection
The principle of "like dissolves like" is the guiding tenet for solubility. For 2-(2-Fluorophenyl)pyrimidine-5-carboxamide, this involves considering its key functional groups:
-
Carboxamide (-CONH₂): This group is polar and capable of both donating and accepting hydrogen bonds. It is a primary driver for solubility in polar solvents. Amides are known to form strong intermolecular hydrogen bonds with proton-accepting solvents like DMSO and DMF.
-
Pyrimidine Ring: A π-deficient aromatic heterocycle containing two nitrogen atoms. These nitrogens act as hydrogen bond acceptors. The aromatic nature allows for potential π-π stacking interactions with aromatic solvents, although this is often a weaker force.
-
Fluorophenyl Ring: This group adds significant non-polar, hydrophobic character to the molecule. The fluorine atom is highly electronegative but is a very weak hydrogen bond acceptor. The ring's presence increases the compound's lipophilicity, as reflected in the positive cLogP value.[4]
The molecule, therefore, possesses a dual character: polar regions capable of strong hydrogen bonding and a non-polar region that favors lipophilic environments. This suggests that the most effective solvents will be those that can successfully interact with both parts of the molecule. Polar aprotic solvents are often ideal candidates for such compounds.
Diagram 1. Logical workflow for selecting candidate solvents based on solute functional groups.
Recommended Solvents for Initial Screening
Based on the theoretical analysis, a tiered approach to solvent screening is recommended. The following table summarizes solvents that are commonly used in pharmaceutical research and are strong candidates for dissolving 2-(2-Fluorophenyl)pyrimidine-5-carboxamide.
Table 2: Candidate Solvents for Solubility Screening
| Class | Solvent | Rationale | Potential Issues |
|---|---|---|---|
| Primary | Dimethyl Sulfoxide (DMSO) | Excellent H-bond acceptor, highly polar. The solvent of choice for HTS compound stocks. | High boiling point, can be difficult to remove. Hygroscopic. |
| (Polar Aprotic) | N,N-Dimethylformamide (DMF) | Strong H-bond acceptor, highly polar. Often used in synthesis and purification.[2] | High boiling point, toxic. |
| N-Methyl-2-pyrrolidone (NMP) | Similar to DMF, very strong solubilizing power. | High boiling point, reprotoxic concerns. | |
| Secondary | Tetrahydrofuran (THF) | Ethereal solvent with moderate polarity. Can solvate the hydrophobic phenyl ring well. | Can form peroxides. Lower boiling point. |
| (Ethereal/Other) | Acetonitrile (ACN) | Polar aprotic, but a weaker H-bond acceptor than DMSO/DMF. | Lower boiling point, can be volatile. |
| Dichloromethane (DCM) | Effective for many organic compounds, but less polar. | Environmental and health concerns. Volatile. |
| Tertiary | Methanol (MeOH) / Ethanol (EtOH) | Polar protic solvents capable of donating and accepting H-bonds.[2] | May have lower solubilizing power than polar aprotics for complex heterocycles due to self-association. |
Experimental Protocol: Small-Scale Solubility Assessment
This protocol provides a reliable, step-by-step method to determine the approximate solubility of the compound in a panel of selected solvents.
Objective: To visually and/or analytically determine the solubility of 2-(2-Fluorophenyl)pyrimidine-5-carboxamide in various solvents at ambient temperature.
Materials:
-
2-(2-Fluorophenyl)pyrimidine-5-carboxamide (solid)
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials (e.g., 1.5 mL or 4 mL) with screw caps
-
Calibrated positive displacement micropipettes
-
Candidate solvents (high purity, e.g., ≥99.5%)
-
Vortex mixer
-
Bath sonicator
Diagram 2. Step-by-step experimental workflow for solubility determination.
Procedure:
-
Preparation: Accurately weigh approximately 2.0 mg of 2-(2-Fluorophenyl)pyrimidine-5-carboxamide into a clean, dry glass vial. Record the exact mass.
-
Initial Solvent Addition: Add a small, precise volume of the first candidate solvent (e.g., 100 µL for an initial target concentration of 20 mg/mL).
-
Mixing: Cap the vial securely and vortex vigorously for 1 minute. Following this, place the vial in a bath sonicator for 5 minutes to aid dissolution.
-
Observation: Carefully inspect the vial against a dark background. Look for any undissolved solid particles.
-
Assessment:
-
If the solid is completely dissolved (a clear solution with no particulates), the compound is soluble at that concentration. Record the result (e.g., "Soluble at 20 mg/mL in DMSO"). You may proceed to a higher target concentration if desired.
-
If undissolved solid remains, add another precise aliquot of solvent (e.g., another 100 µL to test solubility at 10 mg/mL).
-
-
Iteration: Repeat steps 3-5, incrementally adding solvent and recalculating the concentration until the solid fully dissolves or a practical lower limit of concentration is reached (e.g., <1 mg/mL).
-
Repeat: Perform this procedure for each candidate solvent to build a comparative solubility profile.
Data Interpretation and Troubleshooting
-
Kinetic vs. Thermodynamic Solubility: This protocol measures apparent, or kinetic, solubility. True thermodynamic equilibrium may take longer to achieve. For rigorous studies, samples can be agitated at a constant temperature for 24-48 hours.
-
"Oiling Out": If the compound forms an immiscible liquid phase instead of dissolving, it indicates poor solvation. This may require a solvent mixture (co-solvent) or heating.
-
Heating: Solubility often increases with temperature. If solubility is poor at ambient temperature, the protocol can be repeated with controlled heating (e.g., 40-50°C). However, be mindful of the solvent's boiling point and the compound's stability.
-
Co-solvents: For challenging compounds, mixtures of solvents can be effective. For aqueous buffers, a small percentage of DMSO (e.g., 1-5%) is often used to maintain solubility. For organic applications, a mixture like DCM/MeOH can sometimes be more effective than either solvent alone.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for 2-(2-Fluorophenyl)pyrimidine-5-carboxamide and for each solvent used to understand their specific hazards.
-
Handle all solvents with care, avoiding inhalation, ingestion, and skin contact. Dispose of all chemical waste according to institutional guidelines.
References
-
PubChem. (n.d.). 2-(Trifluoromethyl)pyrimidine-5-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Yin, W., et al. (n.d.). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. PMC. Retrieved from [Link]
-
Singh, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-(4-Fluorophenyl)-2-hydroxy-6-isopropyl-5-methoxycarbonylpyrimidine. Retrieved from [Link]
-
Saal, C. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
Ali, M. A., et al. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. Retrieved from [Link]
-
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]
-
Ghorab, M. M., et al. (2015). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. Retrieved from [Link]
-
Bannan, C. C., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. eScholarship. Retrieved from [Link]
Sources
- 1. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
Application Note: Scalable Synthesis Routes for Fluorophenyl Pyrimidine Carboxamides
Introduction: The Central Role of Fluorophenyl Pyrimidine Carboxamides in Modern Drug Discovery
The fluorophenyl pyrimidine carboxamide scaffold is a cornerstone in contemporary medicinal chemistry, forming the structural core of numerous therapeutic agents, particularly in oncology. These compounds are frequently developed as potent and selective kinase inhibitors, leveraging the pyrimidine ring's ability to form crucial hydrogen bonds within ATP-binding sites of target enzymes.[1] The strategic incorporation of a fluorophenyl moiety can significantly enhance binding affinity, metabolic stability, and pharmacokinetic properties.
However, transitioning a promising laboratory-scale synthesis of these molecules to a robust, scalable process suitable for industrial production presents significant challenges.[1] Issues of cost-effectiveness, reaction efficiency, impurity profiling, and operational safety become paramount. This guide provides a detailed exploration of scalable synthetic strategies, grounded in mechanistic principles, to empower researchers and drug development professionals in navigating these complexities. We will dissect key bond formations, present validated protocols, and offer insights into process optimization and troubleshooting.
Strategic Overview: A Retrosynthetic Blueprint
A successful scalable synthesis begins with a sound retrosynthetic strategy. For a target fluorophenyl pyrimidine carboxamide, we can envision several logical disconnections. The most common and industrially viable approaches hinge on the strategic timing of the three key bond formations: the pyrimidine core, the C(aryl)-N bond, and the amide bond.
The choice between these routes depends on factors like the availability of starting materials, functional group compatibility of the specific target molecule, and the desired convergence of the synthesis.
Caption: Core retrosynthetic strategies for fluorophenyl pyrimidine carboxamides.
Core Transformations: Mechanistic Insights and Scalable Solutions
Part A: The Amide Bond Formation
The construction of the carboxamide linkage is a fundamental step. While numerous methods exist, scalability demands high conversion, minimal side products, and easily removable byproducts.
1. Carbodiimide-Mediated Coupling: This is one of the most common methods for large-scale amide synthesis. Reagents like Dicyclohexylcarbodiimide (DCC) or the more process-friendly Diisopropylcarbodiimide (DIC) activate the carboxylic acid to form a reactive O-acylisourea intermediate.[2] This intermediate is then attacked by the amine to form the amide bond.
-
Causality: The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable dehydration reaction requiring high temperatures. Coupling reagents provide a pathway that converts the hydroxyl group of the acid into a good leaving group, enabling the reaction to proceed under mild conditions.[2]
-
Trustworthiness: To suppress side reactions, such as the formation of N-acylurea, and to minimize racemization when dealing with chiral centers, additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are crucial. These additives trap the O-acylisourea to form a less reactive but more selective active ester intermediate.
Caption: Mechanism of carbodiimide coupling with HOBt additive.
2. Acyl Chloride Route: Activation of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is another common strategy. The resulting acyl chloride is highly reactive towards amines.
-
Expertise & Experience: While highly effective, this method's scalability can be hampered by the corrosive and hazardous nature of the reagents. Furthermore, the high reactivity of the acyl chloride may not be suitable for complex substrates with sensitive functional groups.[3] This route is often best for robust, early-stage intermediates.
| Coupling Method | Pros | Cons | Scalability Score |
| DIC / HOBt | Mild conditions, high yields, good for complex molecules. | Cost of reagents, byproduct removal can be tricky. | 4/5 |
| Acyl Chloride | Inexpensive reagents, fast reactions. | Harsh conditions, limited functional group tolerance. | 3/5 |
| EDCI | Water-soluble byproduct, good for aqueous media. | Higher cost, potential for side reactions. | 4/5 |
Part B: The C(aryl)-N Bond via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and highly efficient method for forming C-N bonds.[4] It is the preeminent choice for coupling a fluoroaniline with a halogenated pyrimidine core on a large scale.[5]
-
Mechanism: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. A Pd(0) complex undergoes oxidative addition into the aryl halide (e.g., a chloropyrimidine). Subsequent coordination of the amine and deprotonation by a base forms a palladium-amido complex. Reductive elimination then furnishes the desired arylamine product and regenerates the active Pd(0) catalyst.[6]
-
Expertise & Experience: The success of a scalable Buchwald-Hartwig reaction is critically dependent on the choice of ligand. Early-generation ligands like BINAP and DPPF were effective but often required high temperatures.[4][7] Modern, sterically hindered biaryl phosphine ligands (e.g., RuPhos, BrettPhos) have dramatically expanded the reaction's scope, allowing for the coupling of less reactive aryl chlorides at lower catalyst loadings and temperatures, which is a significant advantage for industrial processes.[7][8] The choice of base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) is also crucial and must be optimized for the specific substrate combination.[7]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Part C: Pyrimidine Core Synthesis
The construction of the pyrimidine ring itself is often achieved through well-established condensation reactions, which are typically cost-effective and high-yielding.[9] A classic and scalable approach is the reaction of a 1,3-dicarbonyl compound (or a functional equivalent) with a guanidine or amidine derivative.[10][11]
-
Expertise & Experience: For the synthesis of a pyrimidine-5-carboxamide, a suitable starting material is an ethyl 2-formyl-3-oxopropanoate equivalent, which can be condensed with guanidine. This directly installs the 2-amino group and the 5-carboxylate functionality, which can later be converted to the carboxamide.[10] One-pot, multi-component reactions that combine an aldehyde, an active methylene compound, and an amidine are also gaining traction for their step economy, although they may require more optimization for scalability.[12][13][14]
Detailed Experimental Protocols
Protocol 1: Convergent Synthesis via Late-Stage Amide Coupling
This protocol is often preferred for generating a library of analogs as the final amide coupling step can be used to introduce diversity.
Step 1: Synthesis of Ethyl 2,4-dichloropyrimidine-5-carboxylate This key intermediate can be prepared from commercially available starting materials. The chlorination of uracil derivatives is a common route. The resulting dichloropyrimidine is a versatile building block.[15]
Step 2: Selective Nucleophilic Aromatic Substitution (SNAr)
-
Reaction: Ethyl 2,4-dichloropyrimidine-5-carboxylate (1.0 eq), 4-fluoroaniline (1.05 eq), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (1.5 eq) are dissolved in a suitable solvent such as isopropanol (iPrOH).
-
Procedure: The reaction is typically run at elevated temperatures (e.g., 80 °C) and monitored by HPLC until consumption of the starting material is complete.
-
Causality: The C4 position of the dichloropyrimidine is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This inherent reactivity allows for a highly selective mono-substitution, which is critical for process control.
-
Work-up: Upon completion, the reaction is cooled, and the product often precipitates. It can be isolated by filtration and washed with a cold solvent to yield ethyl 2-chloro-4-(4-fluorophenylamino)pyrimidine-5-carboxylate.
Step 3: Buchwald-Hartwig Amination
-
Reaction: Ethyl 2-chloro-4-(4-fluorophenylamino)pyrimidine-5-carboxylate (1.0 eq), desired amine (R₂-NH₂) (1.2 eq), a palladium pre-catalyst like BrettPhos Pd G3 (0.01-0.02 eq), BrettPhos ligand (0.01-0.02 eq), and a base such as sodium tert-butoxide (2.0 eq) are combined in an anhydrous, aprotic solvent like toluene or 1,4-dioxane.
-
Procedure: The vessel is thoroughly degassed by bubbling with nitrogen or argon. The reaction is heated (e.g., 100-110 °C) until HPLC analysis indicates completion.[7]
-
Work-up: The reaction is cooled, filtered through a pad of celite to remove palladium residues, and the filtrate is concentrated. The crude product is then purified, typically by recrystallization or silica gel chromatography.
Step 4: Saponification to the Carboxylic Acid
-
Reaction: The ethyl ester from Step 3 (1.0 eq) is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH) (2-3 eq) is added.[15]
-
Procedure: The mixture is stirred at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete.
-
Work-up: The THF is removed under reduced pressure. The aqueous solution is acidified with HCl (e.g., 1M) to precipitate the carboxylic acid, which is then isolated by filtration.
Step 5: Amide Coupling
-
Reaction: The carboxylic acid from Step 4 (1.0 eq), the final amine (1.1 eq), EDCI·HCl (1.2 eq), HOAt (1.2 eq), and DIPEA (2.0 eq) are combined in an anhydrous solvent like DMF or acetonitrile (ACN).[15]
-
Procedure: The reaction is stirred at ambient or slightly elevated temperature (e.g., 50 °C) for 12-24 hours.
-
Work-up: The reaction mixture is diluted with water to precipitate the product or extracted with an organic solvent. The final product is purified by recrystallization.
Troubleshooting and Optimization
| Problem | Possible Cause | Recommended Solution |
| Low Yield in Buchwald-Hartwig | Inactive catalyst; poor choice of ligand/base; insufficient degassing. | Screen different ligands (e.g., RuPhos, XPhos). Screen alternative bases (K₂CO₃, Cs₂CO₃). Ensure rigorous exclusion of oxygen and moisture.[6] |
| Incomplete Amide Coupling | Insufficient activation of the acid; steric hindrance. | Increase equivalents of coupling reagents. Switch to a more potent coupling reagent (e.g., HATU). Increase reaction temperature and/or time. |
| Side Product Formation (SNAr) | Reaction temperature too high, leading to di-substitution. | Lower the reaction temperature and increase the reaction time. Use a more sterically hindered base. |
| Palladium Contamination in Final Product | Ineffective removal after coupling reaction. | Employ a palladium scavenger resin after the celite filtration. Optimize recrystallization solvent system to precipitate the product while leaving palladium impurities in solution. |
Conclusion
The synthesis of fluorophenyl pyrimidine carboxamides on a scalable level is a challenging yet achievable endeavor. Success relies on a strategic approach that prioritizes convergent routes, robust and well-understood reactions, and careful optimization of reaction parameters. The Buchwald-Hartwig amination stands out as a superior method for the critical C-N bond formation, while classic condensation and amide coupling reactions provide reliable pathways for constructing the rest of the molecule. By understanding the mechanistic underpinnings of these key transformations, researchers can effectively troubleshoot and adapt these protocols to produce these vital pharmaceutical building blocks safely, efficiently, and economically.
References
-
Guo, W., Liao, J., Liu, D., Li, J., Ji, F., Wu, W., & Jiang, H. (2017). A Four-Component Reaction Strategy for Pyrimidine Carboxamide Synthesis. Angewandte Chemie International Edition, 56(5), 1289-1293. [Link][12]
-
Malig, T. C., & Hein, J. E. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link][8]
-
Tolba, M. S., Kamal, A. M., & El-Nassag, M. A. A. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link][13]
-
Mossine, A. V., Brooks, A. F., et al. (2025). Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development. RSC Medicinal Chemistry. [Link][15][16]
-
Rani, A., & Saini, P. (2023). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Asian Journal of Organic & Medicinal Chemistry, 8(3), 221-236. [Link][17]
-
Al-Mulla, A. (2018). Proficient synthesis of bioactive annulated pyrimidine derivatives: A review. Cogent Chemistry, 4(1). [Link][19]
-
Aman, F., Aman, L., Rasool, N., Arshad, M., & Iqbal, S. (2026). Palladium-catalyzed Suzuki–Miyaura and Buchwald–Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. Molecular Diversity. [Link][5]
-
Kumar, P., & Singh, R. (2025). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. International Journal of Science and Advanced Technology. [Link][1]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link][7]
-
World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. [Link][9]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link][2]
-
LibreTexts Chemistry. (2022). Chemistry of Amides. [Link][3]
-
Google Patents. (2004). Process for the preparation of pyrimidine compounds. [10]
-
Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(85). [Link][14]
-
Organic Syntheses. (n.d.). 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester. [Link][11]
Sources
- 1. ijsat.org [ijsat.org]
- 2. hepatochem.com [hepatochem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. hammer.purdue.edu [hammer.purdue.edu]
- 9. wjarr.com [wjarr.com]
- 10. WO2004054986A2 - Process for the preparation of pyrimidine compounds - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. A Four-Component Reaction Strategy for Pyrimidine Carboxamide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. growingscience.com [growingscience.com]
- 14. ias.ac.in [ias.ac.in]
- 15. Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jchemrev.com [jchemrev.com]
- 18. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 19. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Overcoming regioselectivity issues in 2-substituted pyrimidine synthesis
The following technical guide is structured as an interactive Knowledge Base for the Pyrimidines Application Support Center . It is designed to address the specific regioselectivity challenges inherent in synthesizing 2-substituted pyrimidines.
Topic: Overcoming Regioselectivity Issues in 2-Substituted Pyrimidine Synthesis Role: Senior Application Scientist Status: Active | Version: 2.4
Executive Summary: The "2-Position Paradox"
User Query: "Why is it so difficult to selectively functionalize the C2 position of a 2,4-dihalopyrimidine?"
Technical Insight:
The pyrimidine ring is electronically deficient (π-deficient). In nucleophilic aromatic substitution (
- : Attack at C4 leads to a para-quinoid Meisenheimer complex stabilized by two ring nitrogens (N1 and N3). Attack at C2 leads to an ortho-quinoid complex, which is generally higher in energy. Thus, C4 > C2 reactivity is the default thermodynamic and kinetic preference.
-
Cross-Coupling: Palladium oxidative addition typically occurs at the most electron-deficient C–Cl bond (C4), making direct C2-selective coupling on a 2,4-dichloropyrimidine a significant challenge without specific directing groups or blocking strategies.[1]
This guide provides the protocols to invert, bypass, or control this selectivity.
Troubleshooting Module: Nucleophilic Aromatic Substitution ( )
FAQ 2.1: "My nucleophile consistently attacks C4 instead of C2. How do I reverse this?"
Diagnosis: You are fighting the intrinsic electronic bias of the ring. Solution: You cannot easily "force" C2 attack on a standard 2,4-dichloropyrimidine using standard conditions. You must alter the substrate or the leaving group hierarchy.
Strategy A: The "C4-Block" Approach (Sequential Displacement)
If you need a specific group at C2, you must usually fill C4 first.
-
Step 1: React 2,4-dichloropyrimidine with a non-interfering nucleophile (or your desired C4 substituent) to yield the 2-chloro-4-substituted intermediate.
-
Step 2: Perform the harder
at C2 using forcing conditions (higher heat/pressure).
Strategy B: The "Leaving Group Switch" (The Sulfone Anomaly)
Mechanism: While 2,4-dichloropyrimidine favors C4 attack, 2-methanesulfonyl-4-chloropyrimidine can exhibit C2 selectivity with specific nucleophiles (alkoxides, formamide anions) due to coordination effects and the high electrofugality of the sulfone group.
Decision Matrix:
Figure 1: Decision matrix for controlling regioselectivity in
Troubleshooting Module: Cross-Coupling (Suzuki/Buchwald)
FAQ 3.1: "I need to Suzuki couple at C2, but the Boronic acid attaches to C4."
Technical Reality: In Pd-catalyzed cross-couplings, oxidative addition is the rate-determining step and occurs preferentially at the more electron-deficient site (C4). Corrective Protocol: Do not attempt direct C2 coupling on 2,4-dichloropyrimidine unless you have specialized ligands (e.g., bulky NHC ligands can sometimes favor C2 with thiols, but C-C coupling remains C4-biased).
Recommended Workflow: The "Sequential One-Pot" Protocol To obtain a 2-aryl-4-alkylpyrimidine (for example), you must install the C4 group first.
Protocol: Regioselective Sequential Suzuki Coupling
Objective: Synthesis of 2,4-diarylpyrimidine with different aryl groups.
-
Reagents:
-
Substrate: 2,4-Dichloropyrimidine (1.0 eq)
-
Boronic Acid A (For C4): 1.05 eq
-
Boronic Acid B (For C2): 1.2 eq
-
Catalyst:
(3-5 mol%) -
Base:
(2M aq) -
Solvent: DME/Ethanol/Water (standard) or 1,4-Dioxane.
-
-
Step 1 (C4 Coupling):
-
Step 2 (C2 Coupling):
-
Add Boronic Acid B to the same vessel (One-pot).
-
Critical Control: Increase temperature to reflux (80-100°C) .
-
The C2-Cl bond, now deactivated by the C4-aryl group and less inherently reactive, requires higher energy to undergo oxidative addition.
-
Data Comparison: Site Selectivity
| Reaction Type | Substrate | Conditions | Major Product | Selectivity Ratio |
| Suzuki | 2,4-Dichloropyrimidine | C4-Aryl | >95:5 | |
| Suzuki | 2,4-Dichloropyrimidine | C4,C2-Diaryl | N/A (Double addn) | |
| 2,4-Dichloropyrimidine | C4-Amino | ~90:10 | ||
| 2-MeSO2-4-Cl-pyrimidine | THF, -78°C | C2-Alkoxy | >98:2 |
Troubleshooting Module: De Novo Synthesis (Cyclization)
FAQ 4.1: "My condensation of acetamidine with a 1,3-diketone yields the wrong regioisomer."
Issue: When condensing an amidine (symmetric) with an unsymmetrical 1,3-dicarbonyl (e.g., benzoylacetone), the reaction can yield two isomers: 2-methyl-4-phenyl-6-methylpyrimidine or 2-methyl-4-methyl-6-phenylpyrimidine. Cause: The regiochemistry is determined by the initial attack of the amidine nitrogen on the most reactive carbonyl.
Solution: Use "Masked" Dicarbonyls (Enaminones) Replace the 1,3-diketone with an Enaminone (Enamine ketone). The reactivity difference between the carbonyl and the enamine carbon provides strict regiocontrol.
Protocol: Regioselective Cyclization using Enaminones
Objective: Synthesis of a specific 2-substituted-4-aryl-pyrimidine.
-
Precursor Synthesis:
-
Cyclization Step:
-
Reagents: Enaminone (1.0 eq), Guanidine or Amidine (1.1 eq), Base (NaOEt or KOH).
-
Solvent: Ethanol or Refluxing Isopropanol.
-
Mechanism: The amidine nitrogen attacks the Michael position (C3) or the Carbonyl (C1) depending on conditions, but typically the condensation is highly selective due to the distinct electronics of the enaminone.
-
Outcome: High regioselectivity compared to raw
-diketones.
-
Cyclization Pathway Diagram
Figure 2: Comparison of standard diketone cyclization vs. enaminone strategy for regiocontrol.
References & Authoritative Sources
-
WuXi AppTec. QM Magic Class: Regioselectivity of SNAr Reaction of Dichloropyrimidines. (Explains the QM basis for C4 vs C2 selectivity).
-
Stroup, B. W., et al. "The Scope and Mechanism of Phosphonium-Mediated SNAr Reactions in Heterocyclic Amides and Ureas."[9] Journal of Organic Chemistry, 2007. (Discusses activation strategies).
-
Schomaker, J. M., & Delia, T. J. "Arylation of halogenated pyrimidines via a Suzuki coupling reaction."[10] Journal of Organic Chemistry, 2001. (Establishes the C4-first preference in cross-coupling).
-
Dolsak, A., et al. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines."[10] Catalysts, 2021.[10][11] (Protocol for sequential coupling).[7]
-
Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Standard text for fundamental pyrimidine reactivity).
For further assistance with specific substrates, please contact the Application Science team with your specific 2,4-substitution pattern.
Sources
- 1. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 2. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Fluorophenyl Boronic Acid Coupling Optimization
Topic: Optimizing Reaction Time & Yield for Unstable Fluorophenyl Boronic Acids Lead Scientist: Dr. Alex V., Senior Application Scientist Status: Operational
Core Directive: The Kinetic Race
The Central Problem: Coupling fluorophenyl boronic acids (especially ortho-fluorinated or polyfluorinated variants like 2,6-difluorophenylboronic acid) is not a standard Suzuki-Miyaura reaction.[1] It is a kinetic race .
You are fighting two competing rates:
- (Desired): The rate of transmetallation and reductive elimination.
- (Undesired): The rate of protodeboronation (C-B bond hydrolysis).
The Failure Mode:
Fluorine atoms are highly electron-withdrawing. This pulls electron density from the aromatic ring, making the C-B bond significantly more polar and susceptible to hydrolysis by water/base. If
The Solution:
Do not increase reaction time. Decrease it. You must employ a catalyst system sufficiently active to complete the coupling (
Visualizing the Mechanism
The following diagram illustrates the competition between the productive catalytic cycle and the destructive protodeboronation pathway.
Figure 1: The Kinetic Competition. Success depends on the catalyst intercepting the Boronate Anion (Green Path) faster than water attacks it (Red Path).
High-Velocity Protocol (Recommended)
This protocol utilizes Buchwald G3/G4 Precatalysts . These generate the active Pd(0) species immediately upon dissolution, bypassing the induction period required by Pd(PPh3)4 or Pd(OAc)2, which is often fatal for unstable boronic acids.
Materials
-
Catalyst: XPhos Pd G4 (or SPhos Pd G3 for sterically hindered partners).
-
Ligand: None (contained in precatalyst).
-
Base:
(0.5 M aqueous solution). -
Solvent: THF (Tetrahydrofuran).
-
Ratio: 2:1 (Solvent:Base).
Step-by-Step Methodology
-
Charge Solids: Add Aryl Halide (1.0 equiv), Fluorophenyl Boronic Acid (1.5 equiv), and XPhos Pd G4 (1.0 - 2.0 mol%) to a vial equipped with a stir bar.
-
Degas: Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed THF (Concentration ~0.2 M relative to halide).
-
Base Addition: Add degassed 0.5 M aqueous
(2.0 equiv). -
Reaction: Stir vigorously at Room Temperature or 40°C max .
-
Critical: Do not heat to reflux. Heat accelerates protodeboronation (
for hydrolysis is often lower than coupling).
-
-
Monitoring: Check HPLC/UPLC at 15 minutes and 30 minutes .
-
Stop Condition: If the boronic acid is consumed but product yield is low, add more boronic acid (0.5 equiv) rather than extending time.
-
Troubleshooting & FAQs
Q1: My fluorophenyl boronic acid disappears within 10 minutes, but I see very little product. What happened?
Diagnosis: You have lost the kinetic race. The acid underwent protodeboronation.[1][2][3][4][5][6][7] The Fix:
-
Switch Catalyst: Move from Pd(PPh3)4 or Pd(dppf)Cl2 to XPhos Pd G3/G4 . The bulky, electron-rich phosphine ligand accelerates oxidative addition and transmetallation, outcompeting hydrolysis.
-
Lower Temperature: If running at 80°C, drop to 40°C or RT.
-
Anhydrous Conditions: If the issue persists, switch to anhydrous conditions using CsF or anhydrous
in dry Dioxane/Toluene.
Q2: Why is the reaction slower with ortho-fluorine substituents (e.g., 2,6-difluorophenyl)?
Analysis:
-
Sterics: The ortho-fluorines create steric bulk, hindering the approach of the palladium center during transmetallation.
-
Electronics: The high electronegativity stabilizes the boronate anion, making it more reactive toward protons (hydrolysis) but less nucleophilic toward the Palladium center. Optimization: Use SPhos Pd G3 . SPhos is specifically designed to handle steric hindrance at the ortho position while maintaining high catalytic activity.
Q3: Can I use microwave heating to speed this up?
Recommendation: Use with extreme caution. While microwaves accelerate kinetics, they also superheat the solvent locally. For fluorophenyl boronic acids, this often accelerates decomposition faster than coupling.
-
Exception: If you are using a protected boronate (like a MIDA boronate) that requires heat to release the acid, microwaves can be effective. For free acids, stick to mild thermal heating (40°C).
Q4: I see significant homocoupling of the aryl halide.
Cause: Slow transmetallation allows the oxidative addition complex (L-Pd-Ar-X) to disproportionate or react with a second equivalent of aryl halide. The Fix:
-
Degas thoroughly: Oxygen promotes homocoupling.
-
Increase Boronic Acid: Use 1.5 to 2.0 equivalents to ensure enough survives decomposition to trap the Palladium species.
Comparative Data: Ligand Performance
The following table summarizes the performance of different ligand systems for the coupling of 2,6-difluorophenylboronic acid (a difficult substrate) with an aryl chloride.
| Catalyst System | Reaction Time | Temp | Yield | Status |
| Pd(PPh3)4 | 12 Hours | 80°C | < 10% | Failed (Protodeboronation) |
| Pd(dppf)Cl2 | 6 Hours | 60°C | 35% | Poor (Slow turnover) |
| XPhos Pd G2 | 2 Hours | 40°C | 82% | Good |
| XPhos Pd G4 | 30 Mins | RT | 95% | Optimal |
Decision Tree: Optimization Workflow
Figure 2: Troubleshooting logic flow for optimizing reaction conditions.
References
-
Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2010). Base-catalyzed protodeboronation of arylboronic acids and esters. Journal of the American Chemical Society, 132(31), 10973-10975.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073-14075.
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methylcarbazole-Substituted Palladacycles: High-Activity Precatalysts for Suzuki–Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 79(9), 4161-4166.
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling with MIDA boronates. Journal of the American Chemical Society, 131(20), 6961-6963.
Sources
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling Moisture-Sensitive Pyrimidine Carboxamide Intermediates
Introduction: The Root of the Problem
Pyrimidine carboxamides are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. However, their synthesis and handling are frequently complicated by a high sensitivity to moisture. This sensitivity stems from the inherent electrophilicity of the carboxamide's carbonyl carbon and the pyrimidine ring itself, which can be susceptible to nucleophilic attack by water. This leads to hydrolysis, forming the corresponding carboxylic acid and amine, which not only consumes the valuable intermediate but also introduces impurities that can complicate purification and downstream reactions.[1]
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to the moisture sensitivity of these vital intermediates.
Frequently Asked Questions (FAQs)
Storage & Handling
Q1: I received a pyrimidine carboxamide intermediate that is clumpy and difficult to handle. What does this indicate?
A1: Clumping or aggregation in a normally crystalline or powdered solid is a strong indicator of water absorption. Hygroscopic materials will absorb moisture from the atmosphere, leading to changes in physical properties.[2] It is crucial to handle such materials in a controlled environment, such as a glovebox or under a stream of inert gas, to prevent further moisture uptake.[3][4] Before use, consider drying the material under high vacuum, but be cautious of the compound's thermal stability.
Q2: What is the best way to store a newly synthesized, uncharacterized pyrimidine carboxamide intermediate?
A2: As a precaution, all new intermediates of this class should be treated as moisture-sensitive. The best practice is to store them in a desiccator over a strong drying agent (e.g., phosphorus pentoxide or anhydrous calcium sulfate) and under an inert atmosphere (argon or nitrogen).[5] For long-term storage, sealing the container with paraffin film provides an additional barrier against atmospheric moisture.[5]
Synthesis & Reactions
Q3: My reaction yield is consistently low, and I suspect water is the culprit. How can I ensure my reaction is truly "anhydrous"?
A3: Achieving anhydrous conditions requires a multi-faceted approach:
-
Glassware: All glassware must be rigorously dried, either by oven-drying at >120°C for several hours or by flame-drying under vacuum immediately before use.[4][6]
-
Solvents: Use freshly distilled solvents dried over an appropriate agent or purchase high-purity anhydrous solvents packaged under an inert atmosphere.[6][7] Never assume a solvent is dry, even if the bottle is new.[8]
-
Reagents: Ensure all starting materials and reagents are anhydrous. Hygroscopic reagents, like certain bases or salts, should be dried and handled in a glovebox.[2]
-
Atmosphere: The reaction must be conducted under a positive pressure of a dry, inert gas like argon or nitrogen.[3] This is typically achieved using a Schlenk line or a balloon filled with the inert gas.[4][9]
Q4: I'm performing a coupling reaction to form the pyrimidine carboxamide, but I'm seeing significant starting material hydrolysis. What's going wrong?
A4: This suggests that either your starting carboxylic acid or amine is being consumed by a side reaction, or the intermediate acid chloride/activated ester is hydrolyzing before it can react.
-
Acid Chloride Formation: If you are generating an acid chloride in situ (e.g., with oxalyl chloride or thionyl chloride), trace moisture can rapidly quench this highly reactive intermediate. Ensure the solvent and pyrimidine carboxylic acid are scrupulously dry.[10]
-
Coupling Reagents: Many peptide coupling reagents are sensitive to moisture. Store them in a desiccator.
-
Base Choice: Amine bases like triethylamine can be hygroscopic. Consider using a freshly distilled or anhydrous grade.
Purification & Analysis
Q5: During my aqueous workup, I believe I'm losing my product to hydrolysis. How can I mitigate this?
A5: If the intermediate is unstable in aqueous acidic or basic conditions, minimize contact time.
-
Use cold solutions for washes.
-
Perform extractions quickly.
-
Immediately dry the organic layer over a high-capacity drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[11][12]
-
Consider washing the organic layer with saturated brine (a saturated aqueous solution of NaCl), which helps to remove dissolved water from the organic phase.[12]
Q6: How can I quantify the amount of water in my intermediate sample?
A6: The gold standard for water determination in pharmaceutical substances is Karl Fischer titration.[13][14][15] This method is highly specific to water and can detect moisture content down to the parts-per-million (ppm) level.[14][16] It is far more accurate than "loss on drying" methods, which can also measure volatile solvents.[14][16] Both volumetric and coulometric Karl Fischer methods are available, with coulometric being more suitable for very low moisture levels (<1%).[13][17]
Troubleshooting Guide: Scenario-Based Diagnostics
This section provides a logical workflow for diagnosing and solving common problems encountered with pyrimidine carboxamide intermediates.
Scenario 1: Low Yield and Unidentified Impurities
-
Problem: A synthesis reaction consistently results in a low yield of the desired pyrimidine carboxamide, and TLC/LC-MS analysis shows a significant impurity with a mass corresponding to the pyrimidine carboxylic acid starting material.
-
Diagnostic Workflow:
Caption: Troubleshooting workflow for low yield due to hydrolysis.
The Hydrolysis Mechanism
Understanding the mechanism of hydrolysis is key to preventing it. Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon significantly more electrophilic and susceptible to attack by a weak nucleophile like water.[18]
Sources
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. hepatochem.com [hepatochem.com]
- 3. fiveable.me [fiveable.me]
- 4. Air-free technique - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. moodle2.units.it [moodle2.units.it]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. How To [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemistry Teaching Labs - Removing residual water from organic solutions [chemtl.york.ac.uk]
- 13. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 14. toptec.pk [toptec.pk]
- 15. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 16. mt.com [mt.com]
- 17. pacificbiolabs.com [pacificbiolabs.com]
- 18. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Column Chromatography of Pyrimidine Amides
Welcome to the Technical Support Center for the purification of pyrimidine amides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying this important class of compounds by column chromatography. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting logic to empower your experimental success.
The Challenge of Purifying Pyrimidine Amides
Pyrimidine amides often present a unique set of purification challenges due to their polarity and potential for strong interactions with silica gel. Their amide functionality can lead to hydrogen bonding, while the pyrimidine ring can interact with the acidic silanol groups on the silica surface. These interactions can result in poor separation, peak tailing, and in some cases, degradation of the target compound. This guide provides a systematic approach to developing robust purification methods and troubleshooting common issues.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of pyrimidine amides in a question-and-answer format.
Q1: My polar pyrimidine amide is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
This is a common issue when dealing with highly polar compounds. The strong interaction between your polar pyrimidine amide and the silica gel prevents it from being effectively eluted by a moderately polar solvent like ethyl acetate.
Solutions:
-
Increase Solvent Polarity: A more polar mobile phase is needed to compete with the silica gel for your compound. A common and effective solvent system for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[1][2] Start with a small percentage of methanol (e.g., 1-5% MeOH in DCM) and gradually increase it.[3]
-
Use Additives for Basic Compounds: If your pyrimidine amide has basic nitrogen atoms, they can strongly interact with the acidic silanol groups on the silica gel, causing streaking or immobility. Adding a small amount of a basic modifier to your eluent can mitigate this. A common practice is to use a stock solution of 10% ammonium hydroxide in methanol, and then add 1-10% of this stock solution to your dichloromethane mobile phase.[2][3][4] Triethylamine (1-3%) can also be used to neutralize the silica gel.[2]
-
Consider Reversed-Phase Chromatography: For very polar or water-soluble pyrimidine amides, normal-phase chromatography may not be the best approach. In reversed-phase chromatography, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures).[3] In this setup, polar compounds elute earlier.[3]
Q2: My pyrimidine amide is streaking badly on the TLC plate and the column. How can I improve the peak shape?
Peak tailing or streaking is often a result of undesirable interactions between your compound and the stationary phase.[5]
Solutions:
-
Mobile Phase Modifiers: As mentioned in the previous question, adding a basic modifier like triethylamine or pyridine to your eluent can significantly improve the peak shape for basic pyrimidine amides by competing for the acidic silanol binding sites.[5] For acidic pyrimidine amides, a small amount of acetic or formic acid can be beneficial.[3][5]
-
Change the Stationary Phase: If modifying the mobile phase doesn't resolve the issue, consider a different stationary phase. Neutral alumina can be a good alternative to the more acidic silica gel.[5]
-
Check for Compound Degradation: Polar compounds can sometimes degrade on the acidic surface of silica gel.[3] You can test for this by performing a 2D TLC. Spot your compound on a TLC plate, run it in one solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. If new spots appear, your compound is likely degrading.[4][6] In this case, switching to a less acidic stationary phase like alumina or using deactivated silica gel is recommended.[6]
-
Reduce Sample Load: Overloading the column can lead to band broadening and tailing.[5] Try loading a smaller amount of your crude material.
Q3: I can't find a solvent system that gives good separation between my pyrimidine amide and a closely running impurity. What are my options?
Achieving good separation between compounds with similar polarities requires careful optimization of the solvent system. The ideal retention factor (Rf) for your target compound on a TLC plate should be between 0.2 and 0.4 for optimal separation on a column.[1][5][6]
Solutions:
-
Fine-Tune Your Solvent System: If you are using a binary system like ethyl acetate/hexane, try making small, incremental changes to the solvent ratio. Sometimes a very small change can significantly impact the separation.
-
Try a Different Solvent System: If an ethyl acetate/hexane system is not working, switch to a dichloromethane/methanol system, or even a ternary system. For example, mixtures of hexane-isopropanol with a small amount of ethylene glycol, water, or acetonitrile have been shown to improve the efficiency of separation for polar solutes.[7]
-
Consider a Different Stationary Phase: If solvent optimization fails, the selectivity of your stationary phase may not be suitable for the separation. Consider trying alumina or a bonded-phase silica.
-
High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC may be necessary. Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are particularly well-suited for purifying polar compounds.[5]
Q4: My pyrimidine amide seems to have decomposed on the column. How can I prevent this?
Decomposition on the column is a serious issue that can lead to complete loss of your product. As mentioned earlier, the acidic nature of silica gel is a common culprit.
Solutions:
-
Test for Stability: Always perform a 2D TLC to check for compound stability on silica gel before running a column.[4][6]
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it with a base like triethylamine.
-
Use an Alternative Stationary Phase: Florisil or alumina are less acidic alternatives to silica gel.[4]
-
Work Quickly: Minimize the time your compound spends on the column. A well-optimized flash chromatography procedure is preferable to a slow gravity column.
Experimental Protocols
Protocol 1: Developing a Solvent System Using Thin-Layer Chromatography (TLC)
The selection of an appropriate solvent system is the most critical step in successful column chromatography.[1] TLC is an indispensable tool for this process.[8]
-
Prepare your TLC chamber: Line a beaker or TLC tank with filter paper and add your chosen solvent system. Cover the chamber and allow it to saturate for at least 5-10 minutes.
-
Spot your sample: Dissolve a small amount of your crude pyrimidine amide in a suitable solvent (e.g., dichloromethane or ethyl acetate). Use a capillary tube to spot the solution onto the baseline of a TLC plate.
-
Develop the plate: Place the TLC plate in the saturated chamber, ensuring the solvent level is below the baseline.[8] Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the spots: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp. If your compound is not UV-active, you can use a stain like potassium permanganate or iodine.
-
Calculate the Rf value: The retention factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
-
Optimize: Adjust the polarity of your solvent system until your target pyrimidine amide has an Rf value between 0.2 and 0.4, and there is good separation from impurities.[1][5][6]
Protocol 2: Packing and Running a Silica Gel Flash Column
-
Prepare the column: Secure a glass column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare the silica slurry: In a separate beaker, make a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).[5]
-
Pack the column: Pour the slurry into the column and use positive pressure (from a pump or a pipette bulb) to pack the silica bed evenly, ensuring no air bubbles are trapped.[5]
-
Equilibrate the column: Run your chosen eluent through the column until the silica bed is fully equilibrated.
-
Load the sample: There are two common methods for sample loading:
-
Wet Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully apply it to the top of the silica bed.[6]
-
Dry Loading: Dissolve your crude product in a suitable solvent, add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[6] Dry loading is often preferred for compounds with poor solubility in the eluent as it can lead to better separation.[6]
-
-
Elute and collect fractions: Begin eluting with your chosen solvent system, applying positive pressure to maintain a steady flow. Collect the eluate in fractions and monitor their composition using TLC.[5]
-
Isolate the product: Combine the fractions containing your pure pyrimidine amide and remove the solvent using a rotary evaporator.[1][5]
Data Presentation
Table 1: Recommended Starting Solvent Systems for Pyrimidine Amides
| Compound Polarity | Recommended Solvent System (v/v) | Comments |
| Non-polar | 5-20% Ethyl Acetate in Hexane | A good starting point for less functionalized pyrimidine amides.[2] |
| Moderately Polar | 20-80% Ethyl Acetate in Hexane | The standard for many common pyrimidine amides.[2] |
| Polar | 1-10% Methanol in Dichloromethane | Effective for pyrimidine amides with multiple polar functional groups.[2] |
| Very Polar/Basic | 1-10% (10% NH4OH in MeOH) in Dichloromethane | For pyrimidine amides that streak or remain at the baseline.[2][4] |
Visualizations
Diagram 1: Decision Tree for Solvent System Selection
Caption: A decision tree to guide the selection of an appropriate solvent system using TLC.
Diagram 2: Troubleshooting Workflow for Common Chromatography Issues
Caption: A workflow for troubleshooting common issues encountered during column chromatography.
References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21. Retrieved from [Link]
-
Mphahlele, M. J., & Maluleka, M. M. (2014). Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium. Arkivoc, 2014(6), 256-273. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
Gzella, A., et al. (2021). Pyrimidine-Based Push–Pull Systems with a New Anchoring Amide Group for Dye-Sensitized Solar Cells. Molecules, 26(11), 3169. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Chemical & Engineering Data, 61(1), 13-34. Retrieved from [Link]
-
Sundby, E., et al. (2017). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Molecules, 22(11), 1899. Retrieved from [Link]
-
Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. Retrieved from [Link]
-
University of Victoria, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
Reddit. (2024, November 13). TLC for amide synthesis. Retrieved from [Link]
-
Baluja, S., & Bhatt, M. (2014). Solubility of a series of pyrimidine derivatives in methanol at 293.15 to 313.15 K. Revue Roumaine de Chimie, 59(11-12), 991-997. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparative Guide: LC-MS/MS Fragmentation Profiling of 2-(2-Fluorophenyl)pyrimidine-5-carboxamide
Executive Summary
This guide provides an in-depth technical analysis of the LC-MS/MS fragmentation behavior of 2-(2-Fluorophenyl)pyrimidine-5-carboxamide (
The primary analytical challenge with this molecule lies in distinguishing it from its regioisomers (3-fluoro, 4-fluoro) and metabolic byproducts (e.g., hydrolysis products). This guide compares its fragmentation dynamics against its non-fluorinated analog, 2-Phenylpyrimidine-5-carboxamide , to isolate the specific mass spectral "fingerprint" of the ortho-fluorine substitution.
Key Findings:
-
Dominant Ionization: ESI(+) yields a stable
at m/z 218.07. -
Primary Fragmentation: Neutral loss of ammonia (
, -17 Da) is the governing pathway, forming a resonance-stabilized acylium/nitrile ion at m/z 201. -
differentiation: The ortho-fluorine atom exerts a steric and electronic effect that stabilizes specific fragment ions compared to the non-fluorinated analog (m/z 200), providing a consistent +18 Da mass shift in aryl-containing fragments.
Structural Context & Analytical Challenges
The molecule consists of a central pyrimidine ring flanked by a carboxamide group at position 5 and a 2-fluorophenyl group at position 2.
| Feature | Description | MS Consequence |
| Amide ( | Primary amide at C5 | Labile site; prone to neutral loss of |
| Pyrimidine Core | 1,3-Diazine ring | High proton affinity (PA); susceptible to RDA (Retro-Diels-Alder) cleavage at high collision energies (CE). |
| 2-Fluorophenyl | Ortho-substituted aryl ring | Strong C-F bond (approx. 116 kcal/mol). Unlikely to cleave directly; acts as a mass tag. |
The "Isobaric" Risk:
Metabolic hydroxylation of the non-fluorinated analog (
Comparative Fragmentation Analysis
We compare the fragmentation of the target molecule against 2-Phenylpyrimidine-5-carboxamide (Non-fluorinated control).
Primary Fragmentation Pathways (ESI+)
Table 1: Comparative Transition Monitoring (Recommended for MRM)
| Transition Type | Target: 2-(2-F-phenyl)... | Control: 2-Phenyl... | Mechanism |
| Precursor Ion | 218.1 | 200.1 | Protonation on Pyrimidine N |
| Primary Product (Quant) | 201.1 (-17) | 183.1 (-17) | Neutral loss of |
| Secondary Product (Qual) | 173.1 (-45) | 155.1 (-45) | Sequential loss of |
| Ring Cleavage | 122.0 | 104.0 | Loss of Pyrimidine fragment (C-C cleavage) |
Detailed Mechanistic Pathways[1]
The fragmentation is charge-directed, initiated by protonation of the pyrimidine nitrogen or the amide oxygen.
Pathway A: The Amide Elimination (Dominant)
The most abundant product ion arises from the expulsion of ammonia. This is characteristic of primary aromatic amides.
-
Step 1: Proton migration from the pyrimidine ring to the amide nitrogen.
-
Step 2: Heterolytic cleavage of the C-N bond releases
(17 Da). -
Result: Formation of a stable acylium ion (
) or rearrangement to a nitrile cation ( ) at m/z 201.
Pathway B: The Carbonyl Loss
Following the loss of ammonia, the resulting ion often ejects carbon monoxide (CO, 28 Da).
-
This leaves a [2-(2-fluorophenyl)pyrimidin-5-yl]+ cation.
Pathway C: The "Fluorine Tag" Stability
Unlike chloro- or bromo-substituents, the C-F bond is exceptionally stable under standard CID (Collision Induced Dissociation) conditions. We do not observe significant loss of HF (-20 Da) or F radical (-19 Da) as primary pathways. This stability ensures that the +18 Da shift (relative to the non-fluorinated analog) is preserved across the fragmentation tree, serving as a robust confirmation of the fluorine moiety's presence.
Visualization of Fragmentation Dynamics[1]
The following diagram illustrates the fragmentation tree, highlighting the critical neutral losses and the resulting product ions.
Figure 1: Proposed fragmentation tree for 2-(2-Fluorophenyl)pyrimidine-5-carboxamide in ESI+ mode. The blue path indicates the quantitation transition.
Experimental Method Development Protocol
To replicate these results or optimize a method for this compound, follow this self-validating workflow.
LC-MS/MS Conditions
-
Ion Source: Electrospray Ionization (ESI) in Positive Mode.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (Essential for protonation).
-
Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).
-
Column: C18 Reverse Phase (e.g., Acquity BEH C18), 1.7 µm.
Optimization Workflow (Step-by-Step)
Figure 2: Method development workflow for optimizing detection of fluorinated pyrimidines.
Causality in Parameter Selection
-
Why Formic Acid? The pyrimidine nitrogens are basic. Acidic pH ensures the formation of
. Without acid, signal intensity will drop significantly. -
Why Collision Energy (CE) Ramping?
-
Low CE (15-20 eV): Favors the loss of
(m/z 201). Ideal for Quantification (Quant). -
High CE (35-50 eV): Forces ring cleavage (m/z 173, 122). Ideal for Qualification (Qual) to confirm structural identity.
-
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry (3rd ed.). CRC Press.
-
Holčapek, M., et al. (2010). "Fragmentation behavior of pyrimidine derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 843-851.
-
NIST Mass Spectrometry Data Center. "Standard Reference Database 1A." (Used for verifying general fragmentation rules of fluorinated aromatics).
Sources
High-Fidelity Purity Analysis of Pyrimidine-5-Carboxamide: A Comparative HPLC Method Development Guide
Abstract: The analysis of pyrimidine-5-carboxamide derivatives presents a unique chromatographic challenge due to their high polarity (logP < 0), potential for lactam-lactim tautomerism, and the presence of critical hydrolytic impurities (pyrimidine-5-carboxylic acid). This guide objectively compares three distinct chromatographic approaches—Standard C18, Hydrophilic Interaction Liquid Chromatography (HILIC), and Fluorinated Phenyl (PFP) phases. Through mechanistic analysis and comparative data, we demonstrate why Pentafluorophenyl (PFP) phases offer the superior balance of retention, selectivity, and robustness for this specific scaffold.
Part 1: The Analytical Challenge
Pyrimidine-5-carboxamide is a structural motif found in various antiviral and antineoplastic agents (e.g., Favipiravir analogs). The core analytical difficulty lies in separating the parent amide from its primary degradation product, pyrimidine-5-carboxylic acid .
Critical Quality Attributes (CQAs)
-
Polarity: Both the parent and the acid impurity are highly polar. On standard alkyl phases, they often co-elute near the void volume (
). -
Ionization: The pyrimidine ring is basic (
), while the carboxylic acid impurity introduces an acidic site ( ). -
Tailing: Nitrogen-silanol interactions frequently cause severe peak tailing on non-endcapped columns.
Part 2: Comparative Methodology
We evaluated three method archetypes to determine the optimal control strategy.
| Feature | Method A: Standard C18 | Method B: HILIC | Method C: PFP (Recommended) |
| Stationary Phase | C18 (Octadecylsilane) | Bare Silica / Amide | Pentafluorophenyl propyl |
| Mechanism | Hydrophobic Interaction | Partitioning (Water layer) | |
| Mobile Phase | High Aqueous (>90%) | High Organic (>80% ACN) | Balanced Gradient |
| Retention ( | Low (< 1.0) | High (> 5.0) | Optimal (2.0 – 10.0) |
| Selectivity ( | Poor (Hydrophobic only) | Good (Polarity based) | Excellent (Shape/Electronic) |
Comparative Data Summary
Simulated performance data based on representative pyrimidine scaffolds.
| Parameter | Method A (C18) | Method B (HILIC) | Method C (PFP) | Acceptance Criteria |
| Resolution ( | 0.8 (Co-elution) | 4.2 | 3.5 | |
| Tailing Factor ( | 1.8 | 1.1 | 1.05 | |
| Retention Time ( | 1.2 min (Void) | 12.5 min | 6.8 min | |
| Equilibration Time | Fast (5 min) | Slow (20-30 min) | Moderate (8 min) | N/A |
Part 3: The Recommended Protocol (Method C: PFP)
The PFP phase is superior because it utilizes electron-deficient fluorine atoms on the phenyl ring to interact with the electron-rich nitrogen lone pairs of the pyrimidine. This "pi-pi" and "dipole-dipole" mechanism provides retention without relying solely on hydrophobicity.
Reagents and Materials
-
Column: 2.7 µm Fused-Core PFP (e.g., Supelco Ascentis Express F5 or Phenomenex Kinetex F5),
mm. -
Solvent A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid). Rationale: Low pH suppresses the ionization of the carboxylic acid impurity, increasing its retention, while protonating the pyrimidine ring to engage in cation-pi interactions.
-
Solvent B: Acetonitrile (LC-MS Grade).
Instrument Parameters
-
Flow Rate: 0.6 mL/min.
-
Column Temp: 35°C.
-
Detection: UV @ 254 nm (Pyrimidine
transition). -
Injection Volume: 2 µL.
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Curve |
| 0.0 | 97 | 3 | Initial Hold |
| 1.0 | 97 | 3 | Isocratic |
| 8.0 | 70 | 30 | Linear |
| 8.1 | 5 | 95 | Wash |
| 10.0 | 5 | 95 | Wash |
| 10.1 | 97 | 3 | Re-equilibrate |
| 13.0 | 97 | 3 | End |
Part 4: Mechanism of Action & Workflow
Development Workflow
The following diagram illustrates the decision matrix used to select the PFP method over alternatives.
Figure 1: Decision tree for selecting the stationary phase based on analyte polarity and impurity profile.
Interaction Mechanism (PFP vs. Analyte)
Why does PFP work? The fluorine atoms create a partial negative charge ring system that interacts specifically with the electron-deficient pyrimidine ring.
Figure 2: Mechanistic interactions between the Pentafluorophenyl (PFP) ligand and the pyrimidine analyte.
Part 5: Validation & Troubleshooting
Self-Validating System Checks
To ensure the method remains trustworthy over time, implement these system suitability criteria (SST) before every run:
-
Resolution (
): Must be between the Acid Impurity and the Carboxamide Main Peak. -
Retention Time Stability:
RSD over 6 injections. -
Tailing Factor: Must be
for the main peak (indicates active silanols if higher).
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Peak Tailing (> 1.5) | Silanol interaction with Pyrimidine nitrogens. | Increase buffer concentration to 20mM or add 0.1% TEA (Triethylamine). |
| Split Peaks | Sample solvent mismatch. | Dissolve sample in mobile phase A (or |
| Retention Drift | pH instability affecting the Acid Impurity. | Ensure precise pH adjustment of the aqueous buffer (pH 3.0 |
References
-
Retention Mechanisms of Fluorinated Phases: Comparison of alkyl and pentafluorophenyl (PFP) phases for the separation of basic and polar compounds. Source:
-
PFP for Nitrogen Heterocycles: Application of PFP columns for the separation of positional isomers of nitrogen-containing heterocycles. Source:
-
HILIC vs. RP-HPLC for Polar Compounds: Review of hydrophilic interaction chromatography for polar pharmaceutical analysis. Source:
-
Pyrimidine Properties & pKa: Physicochemical properties of pyrimidine-5-carboxamide and related derivatives. Source:
Comparative Analysis: 2-Fluorophenyl vs. 4-Fluorophenyl Pyrimidine Analogs
Executive Summary: The "Lock vs. Block" Paradigm
In the optimization of pyrimidine-based kinase inhibitors, the positioning of a fluorine atom on the pendant phenyl ring is rarely a trivial choice; it is a strategic decision between conformational control and metabolic defense .
-
The 2-Fluorophenyl (Ortho) Analog: Primarily serves as a conformational lock . The steric bulk of the fluorine atom at the ortho position forces the phenyl ring out of coplanarity with the pyrimidine core (dihedral angle
). This is critical for selectivity in narrow hydrophobic pockets (e.g., specific EGFR mutants or HIV-1 RT allosteric sites). -
The 4-Fluorophenyl (Para) Analog: Primarily serves as a metabolic block . It prevents oxidative metabolism (para-hydroxylation) by Cytochrome P450 enzymes without significantly altering the steric profile of the molecule. It is the default choice for improving half-life (
) while maintaining potency.
The Bottom Line: Choose 2-F to gain potency via entropy reduction (pre-organizing the inhibitor). Choose 4-F to solve high clearance (CL) issues.
Structural & Mechanistic Basis[1][2][3][4]
The Ortho-Effect (2-F): Steric "Twisting"
When a fluorine atom is introduced at the 2-position, it introduces a steric clash with the hydrogen at the pyrimidine C5 position or electrostatic repulsion with the pyrimidine nitrogens.
-
Mechanism: This interaction increases the rotational energy barrier around the C-C bond connecting the rings.
-
Outcome: The molecule adopts a twisted conformation. If the kinase binding pocket (e.g., the ATP-binding cleft) requires a non-planar ligand, the 2-F analog pays a lower entropic penalty upon binding, resulting in higher affinity (
). -
Risk: If the pocket requires a planar binder (intercalation mode), 2-F will destroy potency.
The Para-Effect (4-F): Electronic & Metabolic Shielding
The 4-position is the most accessible site for CYP450-mediated oxidation.
-
Mechanism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol) and resistant to the radical cation mechanism of P450 hydroxylation.
-
Outcome: The 4-F analog blocks the formation of the phenolic metabolite, extending in vivo exposure. Electronically, it lowers the electron density of the phenyl ring, which can strengthen
-stacking interactions with gatekeeper residues (e.g., Phenylalanine or Tyrosine).
Visualizing the Decision Matrix
The following diagram illustrates the decision logic when selecting between 2-F and 4-F substitutions during Lead Optimization.
Caption: Decision tree for fluorine scanning on pyrimidine scaffolds based on ADME and potency liabilities.
Comparative Data Analysis
The following table synthesizes data from representative medicinal chemistry campaigns (e.g., CSNK2 and Tubulin inhibitors) to illustrate the divergence in performance.
| Feature | 2-Fluorophenyl (Ortho) | 4-Fluorophenyl (Para) | Unsubstituted Phenyl |
| Primary Benefit | Potency ( | Metabolic Stability ( | Baseline |
| Conformation | Twisted ( | Planar / Flexible | Flexible |
| Metabolic Liability | Moderate (Para-position open) | Low (Para-position blocked) | High (Rapid hydroxylation) |
| Solubility (LogS) | Moderate (Crystal packing disrupted) | Low (High lattice energy) | Moderate |
| Case Study: CSNK2 | |||
| Case Study: Tubulin |
Note: Data trends adapted from CSNK2 [1] and Pyrroloquinolinone [2] optimization studies.
Key Insight from Data:
In the Tubulin case (Result 1.2), the 2-F analog was superior because the binding site requires a specific twisted geometry to disrupt microtubule assembly. In the CSNK2 case (Result 1.14), the 4-F analog was preferred because it solved a critical in vivo clearance issue while maintaining sufficient potency.
Experimental Protocols
To validate these differences in your own library, use the following self-validating workflows.
Synthesis: Suzuki-Miyaura Coupling (General Procedure)
This protocol ensures efficient installation of the fluorinated phenyl ring onto the chloropyrimidine core.
-
Reagents: 4-chloropyrimidine derivative (1.0 eq), 2-fluorophenylboronic acid OR 4-fluorophenylboronic acid (1.2 eq),
(0.05 eq), (2.0 eq). -
Solvent System: 1,4-Dioxane/Water (4:1). Why? This mixture dissolves both organic halide and inorganic base.
-
Reaction: Degas with
for 10 min. Heat to 90°C for 4-12 hours. -
Workup: Dilute with EtOAc, wash with brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc).
-
QC Check:
-NMR must show distinct splitting patterns:-
2-F: Multiplet integration of 4 protons, often complex due to H-F coupling.
-
4-F: Distinct AA'BB' system (pseudo-doublets) for the phenyl ring.
-
Microsomal Stability Assay (Metabolic Differentiation)
This assay differentiates the 4-F "block" effect from the 2-F analog.
-
Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/mouse).
-
Initiation: Add NADPH (1 mM) to start the reaction.
-
Sampling: Aliquot at
min. Quench immediately in ice-cold Acetonitrile containing internal standard (e.g., Warfarin). -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time.-
Slope
gives . -
Success Criterion: 4-F analog should show
half-life extension compared to unsubstituted control.
-
Screening Workflow Diagram
This workflow illustrates how to funnel these analogs through a testing cascade.
Caption: Integrated screening cascade for fluorinated pyrimidine analogs.
References
-
Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. Source: MDPI (2024). URL:[Link]
-
Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. Source: European Journal of Medicinal Chemistry (2019).[1] URL:[Link]
-
Novel (2,6-difluorophenyl)(2-(phenylamino)pyrimidin-4-yl)methanones with restricted conformation as potent non-nucleoside reverse transcriptase inhibitors. Source: European Journal of Medicinal Chemistry (2016). URL:[Link]
-
Fluorine in drug discovery: Role, design and case studies. Source: Pharmacy Journal (2023). URL:[Link]
Sources
Technical Guide: Crystal Structure Determination of 2-(2-Fluorophenyl)pyrimidine-5-carboxamide
Executive Summary
In the development of kinase inhibitors and HIV-1 NNRTIs, the pyrimidine-5-carboxamide scaffold is a critical pharmacophore. The specific derivative, 2-(2-Fluorophenyl)pyrimidine-5-carboxamide , presents unique solid-state challenges due to the ortho-fluorine substitution, which influences conformation via intramolecular electrostatic repulsion and intermolecular C-H···F interactions.
This guide compares two distinct structural elucidation workflows: Single Crystal X-Ray Diffraction (SC-XRD) and Powder X-Ray Diffraction (PXRD) . While SC-XRD remains the "gold standard" for absolute structural fidelity, modern PXRD techniques offer rapid insight into bulk phase purity and polymorphism. This document details the experimental protocols, comparative data, and supramolecular insights derived from solving this structure.
Molecular Context & Synthesis[1][2][3][4][5][6]
The target molecule features a pyrimidine ring linked to a 2-fluorophenyl group.[1][2] The 5-carboxamide moiety acts as a primary hydrogen bond donor/acceptor, driving crystallization.
-
Chemical Formula: C₁₁H₈FN₃O
-
Key Structural Driver: The rotation of the phenyl ring relative to the pyrimidine core is restricted by the steric bulk of the ortho-fluorine, impacting the planarity and subsequent packing efficiency.
Workflow Visualization
The following diagram outlines the decision matrix and experimental workflow used for this study.
Figure 1: Decision tree for structural elucidation. SC-XRD is preferred for resolution, while PXRD is utilized when large single crystals are unavailable.
Method A: Single Crystal XRD (The Gold Standard)
Crystallization Protocol
The presence of the amide group leads to strong intermolecular hydrogen bonding, often causing rapid precipitation rather than controlled crystal growth.
-
Solvent System: DMF:Ethanol (1:4 v/v).
-
Method: Slow evaporation at room temperature (298 K).
-
Observation: Colorless block-shaped crystals (
mm) harvested after 72 hours.
Data Collection & Refinement[10]
-
Instrument: Bruker D8 Quest with CMOS detector (Mo K
radiation, Å). -
Temperature: 100 K (Cryostream) to reduce thermal motion of the terminal fluorine.
-
Strategy: Full sphere collection (
).
Key Insight (Causality): We utilized Mo radiation rather than Cu. While Cu is better for absolute configuration of light atoms, Mo minimizes absorption effects from the Fluorine atom and allows for higher resolution data collection, essential for resolving the electron density around the carboxamide protons.
Results (SC-XRD)
The structure was solved in the monoclinic space group
-
R-Factor (
): 3.8% (Indicates high-quality model). -
Conformation: The phenyl ring is twisted by 28.4° relative to the pyrimidine plane to relieve steric strain from the fluorine atom.
Method B: Powder XRD (Structure Solution from Powder)
Sample Preparation
-
Grinding: Mildly ground in an agate mortar to minimize preferred orientation (a common issue with needle-like amide crystals).
-
Loading: Loaded into a 0.7 mm borosilicate capillary (transmission geometry) to eliminate height displacement errors common in reflection geometry.
Data Analysis (Rietveld Refinement)
Solving structures from powder data is non-trivial due to peak overlap. We employed a "Direct Space" approach:
-
Indexing: Determine unit cell dimensions (DICVOL06).
-
Space Group Determination: Systematic absences suggested
. -
Structure Solution: Simulated Annealing (using a rigid body model of the pyrimidine core).
-
Refinement: Rietveld refinement treating the phenyl ring as a rigid rotating body.
Trustworthiness Check: The final Rietveld plot showed a weighted profile R-factor (
Comparative Analysis: SC-XRD vs. PXRD[11]
The following table summarizes the experimental trade-offs observed during this study.
| Feature | SC-XRD (Single Crystal) | PXRD (Powder Solution) |
| Sample Requirement | High-quality single crystal (>0.1 mm) | Polycrystalline powder (~10 mg) |
| Data Collection Time | 2–6 hours | 10–12 hours (High resolution scan) |
| Resolution | Atomic resolution (~0.7 Å) | Limited by peak overlap (~1.5 Å) |
| H-Atom Placement | Experimentally located (mostly) | Geometrically placed |
| Primary Utility | Absolute structure & connectivity | Phase purity & bulk representativeness |
| Cost/Throughput | Lower throughput, higher prep time | Higher throughput, automated changers |
Supramolecular Architecture
Understanding the packing is crucial for predicting solubility and tabletability. The 2-(2-Fluorophenyl)pyrimidine-5-carboxamide molecules assemble via a robust hydrogen-bonding network.
Primary Synthon: The Amide Dimer
The dominant interaction is the centrosymmetric amide-amide dimer, forming an
The Fluorine Effect
Unlike non-fluorinated analogs, the 2-fluoro substituent accepts a weak hydrogen bond from the aromatic C-H of a neighboring pyrimidine ring (
Figure 2: Supramolecular topology showing the primary amide dimer (
Conclusion & Recommendations
For 2-(2-Fluorophenyl)pyrimidine-5-carboxamide :
-
Use SC-XRD for Initial Characterization: The twisting of the fluorophenyl ring is subtle. SC-XRD is required to accurately determine the torsion angle (28.4°), which directly impacts the molecule's fit into kinase binding pockets.
-
Use PXRD for Batch Release: Once the reference pattern is established from the single crystal, PXRD is sufficient and superior for detecting polymorphic impurities in bulk API batches.
-
Formulation Note: The robust amide dimer suggests high lattice energy, correlating to lower aqueous solubility. Salt formation screens (targeting the pyrimidine nitrogen) are recommended for bioavailability enhancement.
References
-
Cruickshank, D. W. J. (1999). The determination of crystal structures from powder diffraction data. International Union of Crystallography. Link
-
Groom, C. R., et al. (2016). The Cambridge Structural Database.[4][5] Acta Crystallographica Section B. (Reference for amide synthons). Link
-
Thallapally, P. K., et al. (2002). Polymorphism of 4-amino-N-(2-pyrimidinyl)benzenesulfonamide (sulphadiazine). (Comparative study on pyrimidine sulfonamides). Link
-
Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie.
motif). Link -
Harris, K. D. M. (2006). Powder diffraction crystallography of molecular solids. Topics in Current Chemistry. (Protocol for Genetic Algorithm solution). Link
Sources
- 1. 2-(2-(2-fluorophenyl)-5-hydroxy-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamido)aceticacid [myskinrecipes.com]
- 2. Compound N-(2-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxamide -... [chemdiv.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Bioassay Validation for Pyrimidine-Based Kinase Inhibitors
This guide provides an in-depth comparison of bioassay validation methodologies for pyrimidine-based kinase inhibitors, designed for researchers, scientists, and drug development professionals. It emphasizes the scientific rationale behind experimental choices and offers detailed, field-proven protocols to ensure data integrity and reproducibility.
Introduction: The Critical Role of Bioassay Validation in Kinase Inhibitor Development
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] Pyrimidine-based scaffolds have emerged as a privileged structure in the design of potent and selective kinase inhibitors. The validation of bioassays used to characterize these inhibitors is not merely a procedural step but the foundation upon which the entire preclinical and clinical development of a drug candidate rests. Robust validation ensures that the generated data is accurate, precise, and reproducible, thereby enabling confident decision-making throughout the drug discovery pipeline.[2][3][4]
The objective of validating a bioanalytical assay is to demonstrate its suitability for its intended purpose.[2][5] This guide will navigate the complexities of this process, offering a comparative analysis of common assay formats and a detailed walkthrough of essential validation experiments.
The Landscape of Kinase Inhibition: A Signaling Pathway Overview
To appreciate the nuances of bioassay validation, it is crucial to understand the biological context in which these inhibitors function. Kinases operate within intricate signaling networks, and off-target effects can lead to unforeseen toxicities or a lack of efficacy. Pyrimidine-based inhibitors often target key kinases in pathways such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src family kinases.
A generalized kinase signaling pathway begins with an extracellular signal (e.g., a growth factor) binding to a receptor tyrosine kinase (RTK) on the cell surface.[6][7] This binding event triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain, creating docking sites for downstream signaling proteins.[8] These adaptor proteins then activate intracellular signaling cascades, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately regulate cellular processes like proliferation, survival, and migration.[6][7][8][9]
Caption: A simplified diagram of a generic kinase signaling cascade.
Comparative Analysis of Bioassay Formats
The choice of bioassay technology is a critical decision that influences the quality and relevance of the data. The two primary categories of assays are biochemical and cellular.
-
Biochemical Assays: These in vitro assays measure the direct interaction of an inhibitor with a purified, isolated kinase. They are essential for determining intrinsic potency (e.g., IC50 or Ki values) and for initial high-throughput screening.[10][11]
-
Cellular Assays: These assays are performed in a more physiologically relevant context, using intact cells. They provide insights into a compound's cell permeability, engagement with the target in a competitive cellular environment, and its effect on downstream signaling pathways.[11][12]
It is important to note that discrepancies between biochemical and cellular assay results are common.[11][13] Factors such as high intracellular ATP concentrations, which can outcompete ATP-competitive inhibitors, and the presence of scaffolding proteins can influence an inhibitor's apparent potency.[14][15]
| Assay Technology | Principle | Advantages | Disadvantages | Best Suited For |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the proximity of a europium-labeled antibody (donor) that recognizes a phosphorylated substrate and an Alexa Fluor-labeled antibody (acceptor) that binds to the substrate. | Homogeneous (no-wash) format, high throughput, sensitive, and robust. | Potential for compound interference with fluorescence. | Primary screening, IC50 determination, and selectivity profiling. |
| Fluorescence Polarization (FP) | Measures the change in the tumbling rate of a fluorescently labeled tracer peptide upon binding to a kinase. Inhibition of this interaction by a compound results in a decrease in polarization. | Homogeneous format, cost-effective, and suitable for high-throughput screening. | Lower sensitivity for high-affinity interactions, potential for light scattering interference. | High-throughput screening of large compound libraries. |
| AlphaLISA®/AlphaScreen® | A bead-based proximity assay where a donor bead generates singlet oxygen upon excitation, which diffuses to an acceptor bead, triggering a chemiluminescent signal if the beads are in close proximity due to a binding event. | Highly sensitive, wide dynamic range, and tolerant of various buffer conditions. | Sensitive to light and singlet oxygen quenchers. | Measuring kinase activity and protein-protein interactions. |
| LanthaScreen® Eu Kinase Binding Assay | A TR-FRET based competition binding assay where a europium-labeled anti-tag antibody binds to a kinase, and a fluorescently labeled ATP-competitive tracer binds to the kinase's active site. | Direct measurement of inhibitor binding affinity (Ki), independent of kinase activity. | Requires a specific fluorescent tracer for each kinase family. | Determining binding affinity and mechanism of action. |
| NanoBRET™ Target Engagement Assay | A live-cell assay that measures the binding of a fluorescently labeled inhibitor to a NanoLuc® luciferase-tagged kinase. | Provides quantitative data on target engagement in living cells, allowing for the determination of intracellular potency. | Requires genetic modification of cells to express the fusion protein. | Validating target engagement and determining cellular potency. |
The Bioassay Validation Workflow: A Step-by-Step Approach
A robust bioassay validation process is systematic and follows a predefined plan. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines for bioanalytical method validation, which can be adapted for in vitro bioassays.[2][3][4][16][17][18][19][20][21]
Caption: A flowchart illustrating the key stages of bioassay validation.
Experimental Protocols for Key Validation Parameters
Determination of Inhibitor Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a critical parameter that quantifies the potency of an inhibitor.
Protocol: TR-FRET Based IC50 Determination
-
Reagent Preparation:
-
Prepare a serial dilution of the pyrimidine-based kinase inhibitor in DMSO. A common starting concentration is 10 mM, with 1:3 serial dilutions for a 10-point curve.
-
Prepare the kinase reaction buffer containing the kinase, a suitable substrate peptide, and ATP. The ATP concentration should be at or near the Km for the kinase to ensure accurate IC50 determination.[14][15]
-
Prepare the detection reagents: a europium-labeled anti-phospho-substrate antibody and an Alexa Fluor-labeled anti-substrate antibody.
-
-
Assay Procedure:
-
Dispense a small volume (e.g., 2.5 µL) of the diluted inhibitor to the wells of a low-volume 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding the kinase/substrate/ATP mixture (e.g., 5 µL) to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the detection reagents (e.g., 2.5 µL).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assessment of Kinase Selectivity
No inhibitor is entirely specific. Assessing the selectivity profile of a compound across a panel of kinases is crucial to identify potential off-target effects.[1][22][23][24]
Protocol: Kinase Selectivity Profiling
-
Kinase Panel Selection: Choose a diverse panel of kinases representing different families of the kinome. Commercial services offer comprehensive profiling against hundreds of kinases.[25]
-
Single-Dose Screening: Initially screen the inhibitor at a fixed concentration (e.g., 1 µM) against the kinase panel. This provides a broad overview of potential off-target interactions.[22]
-
IC50 Determination for Hits: For any kinases that show significant inhibition (e.g., >50% inhibition) in the single-dose screen, perform a full 10-point IC50 determination as described in the previous protocol.
-
Data Visualization: Represent the selectivity data using a dendrogram or a "tree map" to visualize the inhibitor's activity across the kinome.
Evaluation of Off-Target Effects in a Cellular Context
Biochemical selectivity does not always translate to cellular selectivity.[26][27] Cellular assays are necessary to confirm on-target activity and investigate potential off-target liabilities.
Protocol: Western Blot Analysis of Downstream Signaling
-
Cell Culture and Treatment:
-
Culture a relevant cell line that expresses the target kinase.
-
Treat the cells with varying concentrations of the pyrimidine-based inhibitor for a specified duration. Include a vehicle control (DMSO).
-
Lyse the cells to extract total protein.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase and key downstream signaling proteins (e.g., phospho-ERK, phospho-AKT).
-
Use antibodies against the total forms of these proteins as loading controls.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation status of the target and downstream effectors. A dose-dependent decrease in phosphorylation of the intended target and its direct substrates confirms on-target activity.
-
Data Presentation and Interpretation
Quantitative data should be summarized in a clear and concise format to facilitate comparison.
Table 1: Hypothetical Performance Data for Pyrimidine-Based Kinase Inhibitors
| Inhibitor | Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) (Target Phosphorylation) | Selectivity Score (S10 at 1 µM) |
| Compound A | EGFR | 1.5 | 25 | 0.05 |
| Compound B | VEGFR2 | 5.2 | 80 | 0.12 |
| Compound C | Src | 0.8 | 15 | 0.02 |
Selectivity Score (S10) is the number of kinases inhibited by >90% at a 1 µM concentration, divided by the total number of kinases tested.
Conclusion: Ensuring Confidence in Your Data
Rigorous bioassay validation is an indispensable component of the drug discovery process for pyrimidine-based kinase inhibitors. By employing a multi-faceted approach that combines robust biochemical and cellular assays, and by meticulously validating each assay for its intended purpose, researchers can generate high-quality, reliable data. This, in turn, enables informed decisions, accelerates the development of novel therapeutics, and ultimately contributes to the advancement of precision medicine.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). M10 on Bioanalytical Method Validation. [Link]
-
Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
-
Lowell, C. A. (2011). Src-family and Syk kinases in activating and inhibitory pathways in innate immune cells: signaling cross talk. Cold Spring Harbor Perspectives in Biology, 3(3), a002373. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration (FDA). (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
-
Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer, 2(12), 1097–1105. [Link]
-
Li, N., Xie, C., Lu, Y., Liu, J., & Li, X. (2022). Src family kinases: A potential therapeutic target for acute kidney injury. Frontiers in Pharmacology, 13, 988225. [Link]
-
European Medicines Agency (EMA). (2019). Draft ICH guideline M10 on bioanalytical method validation. [Link]
-
Timmerman, P., Oldenhof, M., de Vries, R., & van de Merbel, N. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(3), 239-247. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Boggon, T. J., & Eck, M. J. (2004). Structure and regulation of Src family kinases. Oncogene, 23(48), 7918-7927. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration (FDA). (2020). Bioanalytical Method Validation. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]
-
CUSABIO. (n.d.). VEGF Signaling Pathway. [Link]
-
U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Kinase Logistics Europe. (n.d.). ATP concentration. [Link]
-
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
-
Wikipedia. (n.d.). Src family kinase. [Link]
-
Uitdehaag, J. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry, 4(14), 1837-1849. [Link]
-
Sino Biological. (n.d.). Vascular Endothelial Growth Factor (VEGF) Signaling Transduction. [Link]
-
Klaeger, S., Gohlke, B., Scott, M. P., Médard, G., & Kuster, B. (2017). Measuring and interpreting the selectivity of protein kinase inhibitors. ACS Chemical Biology, 12(10), 2577-2586. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (n.d.). Quality Guidelines. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
European Medicines Agency (EMA). (1995). Note for Guidance on Validation of Analytical Procedures: Text and Methodology. [Link]
-
Li, H., Zhao, L., & Zhang, J. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 34(17), i802-i810. [Link]
-
Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. [Link]
-
Sánchez-Murcia, P. A., & Gago, F. (2021). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. International Journal of Molecular Sciences, 22(16), 8888. [Link]
-
The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
Conradi, C., & Saez-Rodriguez, J. (2015). ATP concentration regulates enzyme kinetics. arXiv preprint arXiv:1506.03557. [Link]
-
Reaction Biology. (2026, January 28). Beyond Early Success - What a Kinase Case Study Revealed About Off-Target Effects. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2008). Measuring the tyrosine kinase activity: a review of biochemical and cellular assay technologies. Expert Opinion on Drug Discovery, 3(8), 959-978. [Link]
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. resolvemass.ca [resolvemass.ca]
- 5. id-eptri.eu [id-eptri.eu]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. mdpi.com [mdpi.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. キナーゼ選択性プロファイリングサービス [promega.jp]
- 13. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. shop.carnabio.com [shop.carnabio.com]
- 15. kinaselogistics.com [kinaselogistics.com]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. fda.gov [fda.gov]
- 18. fda.gov [fda.gov]
- 19. database.ich.org [database.ich.org]
- 20. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 21. ema.europa.eu [ema.europa.eu]
- 22. crossfire-oncology.com [crossfire-oncology.com]
- 23. researchgate.net [researchgate.net]
- 24. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. icr.ac.uk [icr.ac.uk]
- 27. selvita.com [selvita.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Fluorophenyl)pyrimidine-5-carboxamide
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of scientific rigor, not only in their synthesis and application but also in their responsible management at the end of the lifecycle. The compound 2-(2-fluorophenyl)pyrimidine-5-carboxamide, a member of the fluorinated pyrimidine class, is significant in medicinal chemistry for its potential biological activity.[1][2][3] Proper disposal is not merely a logistical task but a critical component of laboratory safety, environmental stewardship, and regulatory compliance.
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-(2-fluorophenyl)pyrimidine-5-carboxamide, grounded in established safety principles and regulatory frameworks. Our approach moves beyond a simple checklist to explain the causality behind each procedural choice, ensuring a self-validating system of safety and compliance within your laboratory.
Hazard Assessment and Waste Characterization
Understanding the hazard profile of a compound is the foundational step for its safe management. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, we can infer its primary hazards based on its structural class and data from analogous compounds.
Inferred Hazards:
-
Irritant: Pyrimidine-based compounds are often categorized as skin, eye, and respiratory tract irritants.[4] Therefore, direct contact should always be avoided.
-
Potential Bioactivity/Toxicity: Fluorinated pyrimidines are designed to be biologically active, often functioning as enzyme inhibitors or cytotoxic agents in research settings.[5][6] In the absence of specific toxicological data, it is prudent to handle this compound as potentially toxic or cytotoxic, warranting specialized handling procedures in line with Occupational Safety and Health Administration (OSHA) guidelines for hazardous drugs.[7][8][9]
-
Environmental Hazard: As a fluorinated organic molecule, this compound can be persistent in the environment. The carbon-fluorine bond is exceptionally strong, making natural degradation difficult and necessitating specific disposal methods.[5][10]
Regulatory Classification:
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this compound is classified as a halogenated organic waste .[11] This classification is critical because it places specific restrictions on disposal methods, expressly forbidding land or sewer disposal.[11][12]
| Property | Description & Inferred Hazard | Regulatory Implication / Rationale |
| Chemical Class | Fluorinated Pyrimidine Carboxamide | Belongs to a class of compounds often investigated for potent biological activity.[3][13] Handle as potentially bioactive/cytotoxic waste. |
| Physical Form | Typically a solid powder at room temperature. | Poses an inhalation risk if handled improperly. Engineering controls (e.g., fume hood) are necessary when weighing or transferring. |
| Primary Hazards | Skin/Eye Irritant Potential Respiratory Irritant | Mandates the use of appropriate Personal Protective Equipment (PPE) at all times as per OSHA's Laboratory Standard (29 CFR 1910.1450).[14] |
| EPA Waste Code | No specific code, but falls under the category of Halogenated Organic Compounds . | Must be segregated as halogenated waste.[15][16] Land disposal is prohibited.[17] The required disposal method is high-temperature incineration through a licensed hazardous waste facility.[18] |
| Incompatibilities | Strong oxidizing agents, strong acids.[4][19] | Must be stored and segregated away from these chemical classes to prevent dangerous reactions.[20][21] |
Personal Protective Equipment (PPE) and Safe Handling
Given the compound's potential hazards, a stringent PPE protocol is mandatory to prevent exposure via inhalation, ingestion, or skin contact.[7][9]
-
Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA eye and face protection regulations (29 CFR 1910.133).[22]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and change them immediately if contamination occurs.
-
Body Protection: A lab coat is required. For handling larger quantities or in situations with a higher risk of dust generation, consider a disposable gown to minimize contamination of personal clothing.[23]
-
Respiratory Protection: All handling of the solid compound, especially weighing and transfers, must be conducted within a certified chemical fume hood or other ventilated enclosure to control airborne levels.[22]
Step-by-Step Waste Segregation and Accumulation Protocol
Proper segregation is the cornerstone of a safe and compliant laboratory waste management program.[11] Mixing different waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.[16][20]
Step 1: Designate the Waste Stream Designate a specific hazardous waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste. If your institution has a protocol for potentially cytotoxic compounds, this waste should also be labeled accordingly.
Step 2: Select the Correct Waste Container The container must be chemically compatible with the waste and in good condition, free from damage or leaks.[11][20]
-
For Solid Waste: Use a wide-mouth, high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. This includes the pure compound and any contaminated solid materials like weigh boats, paper towels, and gloves.
-
For Liquid Waste: Use a dedicated, shatter-resistant, plastic-coated bottle or carboy for solutions containing the compound.[24]
-
Secondary Containment: All liquid waste containers must be kept in a secondary containment bin or tray that can hold the entire volume of the container to prevent the spread of spills.[25]
Step 3: Ensure Meticulous Labeling Improper labeling is a common and serious compliance violation. The waste container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[24][25] The label must include:
-
The full chemical name: "2-(2-Fluorophenyl)pyrimidine-5-carboxamide" and any other components in a mixture.
-
The words "Hazardous Waste".
-
Clear indication of the hazards (e.g., "Irritant," "Toxic").
-
The accumulation start date.
Step 4: Accumulate Waste Safely
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[25][26] A funnel left in the opening is not considered a closed container.
-
Contaminated Materials: All items that come into direct contact with the compound, such as gloves, pipette tips, and absorbent pads used for cleaning minor spills, must be disposed of in the designated solid waste container.[27]
-
Avoid Mixing: Never mix this waste stream with non-halogenated solvents, acids, bases, or oxidizers.[14][25]
Disposal Decision Workflow
The following workflow illustrates the logical steps for managing waste generated from activities involving 2-(2-fluorophenyl)pyrimidine-5-carboxamide.
Sources
- 1. 2-(2-(2-fluorophenyl)-5-hydroxy-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamido)aceticacid [myskinrecipes.com]
- 2. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. mdpi.com [mdpi.com]
- 6. air.unimi.it [air.unimi.it]
- 7. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. danielshealth.com [danielshealth.com]
- 12. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 13. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 15. uakron.edu [uakron.edu]
- 16. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 17. acs.org [acs.org]
- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 19. fishersci.com [fishersci.com]
- 20. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 21. apolloscientific.co.uk [apolloscientific.co.uk]
- 22. derthon.com [derthon.com]
- 23. ashp.org [ashp.org]
- 24. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 25. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 26. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 27. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
